2,4-Dibromo-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHDTPWZWVNOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568132 | |
| Record name | 2,4-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-93-2 | |
| Record name | 2,4-Dibromo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128071-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,4-Dibromo-3-methylpyridine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. Due to the limited availability of a direct, one-step synthesis protocol, this document outlines plausible multi-step synthetic routes based on established chemical transformations of pyridine derivatives. The proposed methodologies are supported by data from analogous reactions reported in the scientific literature.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at specific positions on the pyridine ring, combined with a methyl group, offers multiple reactive sites for further functionalization, making it a versatile building block for the synthesis of complex molecules with potential biological activity. This guide details two primary synthetic strategies: a route proceeding through a pyridine N-oxide intermediate and a plausible approach via a Sandmeyer reaction.
Synthetic Strategies
The synthesis of this compound presents a challenge in achieving the desired regioselectivity. Direct bromination of 3-methylpyridine is generally not a viable option due to the formation of a mixture of isomers. Therefore, multi-step synthetic routes commencing from appropriately functionalized precursors are necessary.
Route 1: Synthesis via 3-methyl-4-nitropyridine-1-oxide
This strategy leverages the directing effects of the N-oxide and nitro groups to facilitate the introduction of bromine atoms at the desired 2- and 4-positions. The proposed pathway involves three key steps:
-
N-Oxidation of 3-methylpyridine: The synthesis begins with the oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide.
-
Nitration of 3-methylpyridine-1-oxide: The N-oxide is then nitrated to introduce a nitro group at the 4-position, yielding 3-methyl-4-nitropyridine-1-oxide.
-
Conversion to this compound: This is a two-part conversion where the 4-nitro group is substituted by a bromine atom, and the N-oxide is converted to a 2-bromo substituent.
Experimental Protocol for Route 1
Step 1: Synthesis of 3-methylpyridine-1-oxide
-
Procedure: A detailed protocol for the synthesis of 3-methylpyridine-1-oxide can be found in established literature[1]. Typically, this involves the oxidation of 3-methylpyridine using an oxidizing agent such as hydrogen peroxide in glacial acetic acid[1].
Step 2: Synthesis of 3-methyl-4-nitropyridine-1-oxide
-
Procedure: 3-methylpyridine-1-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures[1][2][3].
Step 3: Proposed Conversion of 3-methyl-4-nitropyridine-1-oxide to this compound
-
Part A: Conversion of the 4-nitro group to a 4-bromo group. Based on analogous reactions with 4-nitropyridine-N-oxide, heating 3-methyl-4-nitropyridine-1-oxide with a solution of hydrobromic acid in acetic acid is a plausible method to substitute the nitro group with bromine, yielding 4-bromo-3-methylpyridine-1-oxide[4].
-
Part B: Conversion of the N-oxide to the 2-bromo functionality. The resulting 4-bromo-3-methylpyridine-1-oxide can then be treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ to introduce a bromine atom at the 2-position and remove the N-oxide functionality.
Quantitative Data for Route 1 (Based on Analogous Reactions)
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| 1 | 3-methylpyridine | H₂O₂ / Acetic Acid | 3-methylpyridine-1-oxide | High | [1] |
| 2 | 3-methylpyridine-1-oxide | Fuming HNO₃ / H₂SO₄ | 3-methyl-4-nitropyridine-1-oxide | ~90% | [2][3] |
| 3A | 4-nitropyridine-N-oxide (analogue) | HBr / Acetic Acid | 4-bromopyridine-N-oxide | Not specified | [4] |
| 3B | Pyridine N-oxides (general) | POBr₃ / PBr₅ | 2-Bromopyridines | Variable | General Knowledge |
Workflow Diagram for Route 1
Caption: Proposed synthesis of this compound via a pyridine N-oxide intermediate.
Route 2: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method for the introduction of a halide into an aromatic ring via a diazonium salt intermediate derived from an amino group[5][6][7][8]. A plausible synthesis of this compound using this approach would involve the diazotization of an appropriate amino-bromo-3-methylpyridine precursor. Two potential precursors are:
-
2-amino-4-bromo-3-methylpyridine
-
4-amino-2-bromo-3-methylpyridine
The synthesis of these precursors would be the initial challenge in this route.
Proposed Experimental Protocol for Route 2 (General)
Step 1: Synthesis of an Amino-bromo-3-methylpyridine Precursor
-
The synthesis of 2-amino-4-bromo-3-methylpyridine or 4-amino-2-bromo-3-methylpyridine would likely involve a multi-step process. For instance, one could envision the synthesis of 4-amino-3-bromo-2-methylpyridine starting from 4-Amino-2-picoline[9]. Further investigation is required to establish a reliable protocol for these specific precursors. A general approach for the synthesis of aminobromopyridines involves the bromination of an aminomethylpyridine followed by separation of isomers, or a more directed synthesis starting from a nitropyridine derivative which is subsequently reduced to the amine[10].
Step 2: Sandmeyer Reaction
-
Diazotization: The amino-bromo-3-methylpyridine precursor would be dissolved in a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically 0 to -5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt[5][11][12].
-
Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid to facilitate the replacement of the diazonium group with a bromine atom[5][11][12].
Quantitative Data for Sandmeyer Reactions (General)
| Reactant | Product | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | 2-Bromo-4-methylpyridine | 86-95% | [5] |
| 2-amino-3-methyl-5-bromopyridine | 2,5-dibromo-3-methylpyridine | 64-65% | [13] |
Logical Relationship Diagram for Route 2
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dibromo-3-methylpyridine (CAS 128071-93-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 2,4-Dibromo-3-methylpyridine. This guide synthesizes available information and provides insights based on the known properties and reactivity of structurally similar brominated pyridine derivatives. All data presented for analogous compounds should be considered as estimations for the target molecule.
Core Properties and Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (CAS 128071-93-2) | 2-Bromo-3-methylpyridine (CAS 3430-17-9) | 3-Bromo-4-methylpyridine (CAS 3430-22-6) | 2,5-Dibromo-4-methylpyridine (CAS 3430-26-0) |
| Molecular Formula | C₆H₅Br₂N[1] | C₆H₆BrN | C₆H₆BrN | C₆H₆Br₂N |
| Molecular Weight | 250.92 g/mol [1] | 172.02 g/mol | 172.02 g/mol | 250.92 g/mol |
| Appearance | Not Available | Colorless to pale yellow liquid | Liquid | Not Available |
| Melting Point | Not Available | Not Available | Not Available | Not Available |
| Boiling Point | Not Available | 218-219 °C (lit.) | 87 °C / 10 mmHg (lit.) | Not Available |
| Density | Not Available | 1.544 g/mL at 25 °C (lit.) | 1.545 g/mL at 25 °C (lit.)[2] | Not Available |
| Solubility | Not Available | Not Available | Not Available | Not Available |
| Purity | ≥ 95%[1] | ≥ 95% | ≥ 97% | Not Available |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a plausible synthetic route can be extrapolated from methods used for analogous compounds, such as the synthesis of 2,5-dibromo-3-methylpyridine.
Hypothetical Synthetic Pathway
A potential synthetic approach could involve the bromination of a suitable 3-methylpyridine precursor. The regioselectivity of bromination would be a critical factor to control to achieve the desired 2,4-dibromo substitution pattern.
Caption: Hypothetical synthetic route to this compound.
Reactivity and Key Transformations
The bromine atoms on the pyridine ring of this compound are expected to be reactive sites for various organic transformations, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or esters. The regioselectivity of the reaction would be of interest, determining whether the bromine at the 2- or 4-position is more reactive. Studies on 2,4-dibromopyridine have shown that regioselective Suzuki coupling can be achieved.[3]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines. This is a powerful tool for introducing nitrogen-containing functional groups.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
-
Stille Coupling: Carbon-carbon bond formation using organotin compounds.
The following diagram illustrates the potential synthetic utility of this compound as a building block in cross-coupling reactions.
Caption: Potential cross-coupling reactions of this compound.
Experimental Protocols (Based on Analogous Compounds)
The following are generalized experimental protocols for key cross-coupling reactions, adapted from literature procedures for structurally similar bromopyridines. These protocols would require optimization for this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol is based on the Suzuki coupling of other bromopyridine derivatives and would serve as a starting point.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on known Buchwald-Hartwig aminations of bromopyridines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst and ligand (e.g., Pd₂(dba)₃ with BINAP or other phosphine ligands)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Applications in Research and Drug Development
While specific applications of this compound are not widely reported, its structural motif is of significant interest in medicinal chemistry. Dibrominated pyridines serve as versatile scaffolds for the synthesis of complex molecules with potential biological activity. For instance, pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, have been synthesized from commercially available dibromopyridines.[4] The ability to selectively functionalize the two bromine atoms allows for the creation of diverse libraries of compounds for screening in drug discovery programs.
The following workflow illustrates the general process of utilizing a building block like this compound in a drug discovery context.
Caption: Role of a building block in a typical drug discovery pipeline.
Safety Information
Specific safety data for this compound is not available. However, based on the safety data sheets of similar brominated pyridines, the following hazards should be anticipated:
-
Skin and eye irritant: Causes skin irritation and serious eye irritation.
-
Respiratory irritant: May cause respiratory irritation.
-
Harmful if swallowed or in contact with skin.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-3-methylpyridine
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for 2,4-Dibromo-3-methylpyridine. Much of the detailed physicochemical and spectral data remains uncharacterized or unpublished. This guide summarizes the available information and, where specific data is absent, provides general information and protocols for closely related compounds for illustrative purposes.
Core Physicochemical Properties
Table 1: Core Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅Br₂N |
| Molecular Weight | 250.92 g/mol |
| CAS Number | 128071-93-2 |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Appearance | Data not available |
| Solubility | Data not available |
Spectroscopic Data
Specific experimental spectral data for this compound is not widely published. The following tables represent the type of data that would be collected for characterization.
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
| -CH₃ | Data not available | Data not available |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| -CH₃ | Data not available |
Table 5: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Salient Features |
| IR Spectroscopy | Expected peaks for C-H (aromatic and aliphatic), C=C and C=N (pyridine ring) stretching, and C-Br stretching. |
| Mass Spectrometry | Expected molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms. |
Experimental Protocols
Due to the lack of a specific published synthesis protocol for this compound, a general method for the synthesis of a related compound, 2,4-dibromopyridine, is provided below for illustrative purposes.[1] This can serve as a foundational methodology for the synthesis of brominated pyridines.
Example Synthesis of a Dibromopyridine Derivative
A representative synthetic pathway for preparing a dibromopyridine is the bromination of a dihydroxypyridine. The following workflow illustrates this process.
Caption: General workflow for the synthesis of a dibromopyridine.
Materials:
-
2,4-Dihydroxypyridine
-
Phosphorus oxybromide (POBr₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine 2,4-dihydroxypyridine and phosphorus oxybromide.
-
Heat the reaction mixture to 125 °C for approximately 4.5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into water.
-
Neutralize the aqueous solution with sodium carbonate.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the 2,4-dibromopyridine product.[1]
Analytical Protocols
For the analysis and purity assessment of brominated pyridines, standard chromatographic and spectroscopic techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity and identify any volatile impurities.
-
Typical Column: A non-polar capillary column.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess purity and quantify the compound.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Detection: UV detection at a wavelength such as 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.
The following diagram illustrates a general workflow for the analysis of a synthesized bromopyridine.
Caption: A typical workflow for the analytical characterization of a synthesized bromopyridine.
Reactivity and Chemical Properties
The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring and the presence of two bromine atoms, which are good leaving groups. The methyl group, being electron-donating, will also influence the reactivity of the ring. It is expected to undergo various reactions common to brominated pyridines, such as:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atoms can be displaced by strong nucleophiles.
-
Cross-Coupling Reactions: The C-Br bonds are susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Safety and Handling
Specific safety data for this compound is not available. However, based on similar compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
An In-depth Technical Guide to the Molecular Structure of 2,4-Dibromo-3-methylpyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-Dibromo-3-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document summarizes key chemical data, outlines experimental protocols for its synthesis and characterization, and presents logical workflows through detailed diagrams.
Core Molecular Properties
This compound is a halogenated pyridine derivative. While specific experimental data for this particular isomer is limited in publicly accessible literature, its fundamental properties can be reliably established.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂N | --INVALID-LINK-- |
| Molecular Weight | 250.92 g/mol | --INVALID-LINK-- |
| CAS Number | 128071-93-2 | --INVALID-LINK-- |
| IUPAC Name | This compound | - |
| Canonical SMILES | CC1=C(Br)C=C(Br)N=C1 | - |
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related brominated pyridines. A common strategy involves the diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.
Experimental Protocol: Proposed Synthesis
This protocol is a representative example for the synthesis of a dibrominated methylpyridine and can be adapted for this compound, likely starting from a corresponding aminomethylpyridine.
Materials:
-
2-Amino-3-methylpyridine (or its appropriate isomer for the target product)
-
Acetic Anhydride
-
Liquid Bromine
-
48% Hydrobromic Acid
-
Cuprous Bromide (CuBr)
-
Saturated Sodium Nitrite (NaNO₂) Solution
-
40% Sodium Hydroxide (NaOH) Solution
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
Acetylation: In a four-necked flask, 2-amino-3-methylpyridine (0.1 mol) is reacted with acetic anhydride (0.12 mol). The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography.
-
Bromination: After cooling the reaction mixture to 20-25°C, liquid bromine (0.11 mol) is added slowly. The reaction is then maintained at 50°C for 3 hours. Water is added to dissolve any solids, followed by the slow addition of a 40% sodium hydroxide solution. The resulting intermediate, an amino-bromo-methylpyridine, is obtained by filtration, drying, and recrystallization.
-
Diazotization and Bromination (Sandmeyer Reaction): The intermediate from the previous step (0.04 mol) is dissolved in a 48% hydrobromic acid solution containing cuprous bromide (0.048 mol) and cooled to -5°C. A saturated solution of sodium nitrite is added dropwise, and the reaction is stirred for 2 hours.
-
Work-up: The reaction mixture is neutralized to a pH of 7-8 with a 40% sodium hydroxide solution. The final product, this compound, is then isolated by extraction with dichloromethane, followed by drying of the organic phase and removal of the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl group protons. The chemical shifts will be influenced by the positions of the two bromine atoms and the methyl group on the pyridine ring.
¹³C NMR: The carbon-13 NMR spectrum is predicted to display six unique signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly bonded to the bromine atoms are expected to be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), will be characterized by the molecular ion peak. A key feature will be the isotopic pattern of the two bromine atoms, resulting in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a characteristic intensity ratio.
Visualizing the Molecular Structure and Synthesis
The following diagrams, generated using the DOT language, illustrate the molecular structure and a logical workflow for the synthesis of this compound.
Caption: Molecular structure of this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Profile of 2,4-Dibromo-3-methylpyridine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2,4-dibromo-3-methylpyridine. Due to the limited availability of experimentally acquired spectra for this specific compound in peer-reviewed literature, this guide presents a detailed analysis based on data from closely related analogs, namely 2,4-dibromopyridine, alongside predicted spectral data. This approach allows for a robust estimation of the chemical shifts and coupling constants.
This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.
Predicted and Analog-Based NMR Data
The expected ¹H and ¹³C NMR spectral data for this compound are inferred from the known data of 2,4-dibromopyridine and the predicted values for 2-bromo-4-methylpyridine. The bromine atoms at positions 2 and 4 will exert a significant deshielding effect on the adjacent protons and carbons. The methyl group at position 3, being an electron-donating group, will cause a slight shielding effect on the nearby nuclei.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the protons at positions 5 and 6, and one signal in the aliphatic region for the methyl group.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-6 | ~8.1 | d | ~5.4 |
| H-5 | ~7.3 | d | ~5.4 | |
| -CH₃ | ~2.5 | s | - | |
| 2,4-Dibromopyridine (Experimental) [1] | H-6 | 8.21 | d | 5.3 |
| H-5 | 7.43 | dd | 5.3, 1.4 | |
| H-3 | 7.71 | d | 1.4 | |
| 2-Bromo-4-methylpyridine (Predicted) [2] | H-6 | ~8.2 - 8.4 | d | ~5.0 |
| H-3 | ~7.2 - 7.4 | s | < 1.0 | |
| H-5 | ~7.0 - 7.2 | d | ~5.0 | |
| -CH₃ | ~2.3 - 2.5 | s | - |
Note: Predicted data is based on established substituent effects and analysis of related compounds. Experimental conditions for the analog data can be found in the cited literature.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is expected to show six distinct signals: five for the pyridine ring carbons and one for the methyl carbon. The carbons directly attached to the bromine atoms (C-2 and C-4) will be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-2 | ~143 |
| C-3 | ~133 | |
| C-4 | ~135 | |
| C-5 | ~127 | |
| C-6 | ~151 | |
| -CH₃ | ~18 | |
| 2,4-Dibromopyridine (Experimental) [1] | C-2 | 142.5 |
| C-3 | 130.9 | |
| C-4 | 133.9 | |
| C-5 | 126.2 | |
| C-6 | 150.5 | |
| 2-Bromo-4-methylpyridine (Predicted) [2] | C-2 | ~143 |
| C-3 | ~125 | |
| C-4 | ~149 | |
| C-5 | ~124 | |
| C-6 | ~150 | |
| -CH₃ | ~21 |
Note: Predicted data is based on established substituent effects and analysis of related compounds. Experimental conditions for the analog data can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to this compound and similar small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard (δ = 0.00 ppm).
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.[3]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of -2 to 12 ppm is usually sufficient for most organic molecules.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) is recommended.
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons and carbons in sterically hindered environments may have longer relaxation times and may require a longer delay for accurate integration.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Spectral Width (SW): A spectral width of 0 to 200 ppm is typically used for organic molecules.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention used for NMR signal assignment.
Caption: Molecular structure of this compound.
NMR Experimental Workflow
The logical flow of an NMR experiment, from sample preparation to data analysis, is depicted in the following diagram.
References
Spectroscopic Characterization of 2,4-Dibromo-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2,4-Dibromo-3-methylpyridine. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related molecules, offering a foundational understanding of its expected spectral behavior. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are derived from the analysis of similar pyridine derivatives and fundamental principles of spectroscopy.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the methyl group. The electron-withdrawing effects of the two bromine atoms and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the remaining protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 - 6.0 |
| H-5 | ~7.5 - 7.7 | Doublet (d) | ~5.0 - 6.0 |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |
Predicted in CDCl₃
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display six signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbons directly attached to the bromine atoms (C-2 and C-4) are expected to be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~135 - 140 |
| C-4 | ~125 - 130 |
| C-5 | ~128 - 133 |
| C-6 | ~150 - 155 |
| -CH₃ | ~20 - 25 |
Predicted in CDCl₃
Predicted IR Spectroscopy Data
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3050 - 3150 | Medium |
| C-H stretching (methyl) | 2850 - 3000 | Medium |
| C=N and C=C stretching (pyridine ring) | 1550 - 1600 | Strong |
| C-H bending (methyl) | 1450 - 1480 | Medium |
| C-Br stretching | 550 - 650 | Strong |
Predicted Mass Spectrometry Data
The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 ratio.
| m/z | Proposed Fragment | Key Features |
| 251/253/255 | [M]⁺ | Molecular ion containing two bromine isotopes. Expected intensity ratio of ~1:2:1. |
| 172/174 | [M - Br]⁺ | Fragment resulting from the loss of one bromine atom. Expected intensity ratio of ~1:1. |
| 236/238/240 | [M - CH₃]⁺ | Fragment from the loss of the methyl group, showing the dibromo isotopic pattern. |
| 91 | [M - 2Br]⁺ | Fragment resulting from the loss of both bromine atoms. |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pipette or syringe
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Transfer the solution into the NMR tube using a pipette or syringe.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups.
Materials & Equipment:
-
This compound sample
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets press.
Procedure (using ATR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Methanol)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.
-
GC Method:
-
Set the GC oven program (e.g., start at 50°C, ramp to 280°C).
-
Use helium as the carrier gas.
-
-
MS Method:
-
Set the ionization mode to Electron Ionization (EI) at 70 eV.
-
Set the mass range to scan from m/z 40 to 350.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions, paying close attention to the isotopic patterns of bromine.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a predictive spectroscopic profile of this compound, a valuable resource for researchers working with this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with detailed experimental protocols, offer a comprehensive framework for its characterization. The provided workflow diagram further elucidates the logical progression of spectroscopic analysis. While direct experimental data remains to be published, this guide serves as a robust starting point for the identification and structural elucidation of this compound in a research and development setting.
An In-depth Technical Guide to the Reactivity of 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Dibromo-3-methylpyridine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its synthetic versatility stems from the differential reactivity of the two bromine substituents, allowing for selective functionalization at the C2 and C4 positions of the pyridine ring. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for synthetic chemists.
Core Reactivity Profile
The pyridine ring is inherently electron-deficient, which activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack.[1][2] In this compound, the presence of two bromine atoms, which are good leaving groups, makes these positions highly susceptible to substitution. The key to its synthetic utility lies in the regioselective functionalization, which is governed by both electronic and steric factors.
-
C2 Position: The bromine atom at the C2 position is generally more reactive. This enhanced reactivity is attributed to the greater electrophilicity of the C2 carbon due to its proximity to the electron-withdrawing ring nitrogen. Oxidative addition of palladium(0) catalysts, the initial step in most cross-coupling reactions, occurs preferentially at the C2-Br bond.[3]
-
C4 Position: The bromine atom at the C4 position is less reactive compared to the C2 position in palladium-catalyzed couplings.[3] However, it can still participate in nucleophilic aromatic substitution reactions.
-
Methyl Group: The methyl group at the C3 position exerts a modest electronic and steric influence on the adjacent reactive centers.
The principal transformations involving this compound are:
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Nucleophilic Aromatic Substitution (SNAr)
-
Directed Lithiation and Halogen-Metal Exchange
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[1] These reactions typically exhibit high regioselectivity for the C2 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for C-C bond formation. With 2,4-dibromopyridine, this reaction proceeds selectively at the C2 position.[3] This selectivity allows for the synthesis of 2-aryl-4-bromopyridines, which can be further functionalized.[3][4]
Table 1: Suzuki-Miyaura Coupling of 2,4-Dibromopyridine Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ / TlOH | TlOH | Toluene/H₂O | 25 | Good | [3] |
| Arylboronic Acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 25 | Good | [3] |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 | [5][6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 95 | [6] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 88 | [6] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 90 | [6] |
Note: Data for the closely related 2,4-dibromopyridine and 2-bromo-4-methylpyridine are used to illustrate typical conditions and yields.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[7] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many complex structures and are found in various pharmaceuticals and organic materials.[7][8] Similar to other palladium-catalyzed reactions, the Sonogashira coupling of 2,4-dibromopyridines is selective for the C2 position.
Table 2: Sonogashira Coupling of Bromopyridine Derivatives
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 78 (dicoupled) | [9] |
| Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | up to 96 | [10] |
| Terminal Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | up to 97 | [8] |
Note: The table includes data for related bromopyridines to demonstrate general reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling amines with aryl halides.[11][12] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[11] The reaction is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of amines and aryl halides under increasingly mild conditions.[11]
Table 3: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [13] |
| Morpholine | Pd(OAc)₂ / JohnPhos | NaOtBu | Toluene | 100 | High | [5][14] |
| Primary/Secondary Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-110 | - | [12] |
Note: The table presents data for analogous 2-bromopyridines to provide representative reaction parameters.
Nucleophilic Aromatic Substitution (SNAr)
Pyridines bearing leaving groups at the C2 and C4 positions readily undergo nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism.[15][16] The reaction is initiated by the attack of a nucleophile, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by delocalization of the charge onto the electronegative nitrogen atom.[2][16] Subsequent elimination of the bromide ion restores aromaticity. The reactivity order for SNAr on halopyridines is generally 4 > 2 > 3.[16]
Caption: Generalized SNAr mechanism on a bromopyridine.
Lithiation and Halogen-Metal Exchange
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of aromatic and heteroaromatic rings.[17] For dihalopyridines, selective monolithiation can be achieved by careful choice of the lithiating agent and reaction conditions.[18] Typically, treatment with an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78 °C) can lead to halogen-metal exchange, preferentially at the more reactive C2 position.[19][20] The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.
Caption: Workflow for selective functionalization via lithiation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of 2-bromopyridine derivatives.[5][6]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired boronic acid (1.1-1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
This protocol is based on a general method for the Sonogashira coupling of aminobromopyridines.[10]
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a ligand (e.g., PPh₃ at 5.0 mol%), and a copper co-catalyst (e.g., CuI at 5.0 mol%).
-
Solvent Addition: Add an anhydrous solvent such as DMF and stir the mixture for approximately 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and a base like triethylamine (Et₃N).
-
Reaction: Heat the mixture to 80-100 °C for 3-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods.[12][13]
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ at 1-2 mol%), a phosphine ligand (e.g., BINAP at 1.5-4 mol%), and a base (e.g., sodium tert-butoxide at 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with an organic solvent (e.g., diethyl ether or ethyl acetate), and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary of Reactivity
The reactivity of this compound is dominated by the differential electrophilicity of the C2 and C4 positions. This allows for a range of selective transformations crucial for the synthesis of complex molecules.
Caption: Key selective transformations of this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined and predictable regioselectivity, particularly the enhanced reactivity of the C2-Br bond in palladium-catalyzed cross-coupling reactions, allows for the stepwise and controlled introduction of molecular complexity. This makes it an indispensable tool for constructing libraries of novel compounds in drug discovery and for developing advanced materials. The methodologies and data presented in this guide offer a robust framework for scientists to effectively utilize this important building block in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scirp.org [scirp.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. rsc.org [rsc.org]
- 15. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 16. chemistry-online.com [chemistry-online.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Discovery and Synthesis of Novel Pyridine Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its ability to engage in various biological interactions. The continuous exploration for novel pyridine derivatives with enhanced therapeutic properties remains a significant focus in drug discovery. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel pyridine derivatives, with a particular focus on their anticancer and antimicrobial activities. It includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this dynamic field.
I. Synthesis of Novel Pyridine Derivatives
The synthesis of pyridine and its derivatives can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route often depends on the desired substitution pattern and the complexity of the target molecule.
A. Classical Synthetic Methodologies
Several named reactions have been fundamental to the synthesis of the pyridine core for over a century. These methods are still widely used and have been adapted for the synthesis of a diverse range of derivatives.
1. Hantzsch Pyridine Synthesis: This multi-component reaction, first reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. This method is particularly versatile for preparing symmetrically substituted pyridines.[1][2]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis [1]
-
Materials: Aldehyde (1 equivalent), β-ketoester (2 equivalents), ammonium acetate (1.2 equivalents), ethanol.
-
Procedure:
-
Dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol in a round-bottom flask.
-
Stir the reaction mixture at a specified temperature (e.g., reflux).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or manganese dioxide.[3]
-
2. Chichibabin Pyridine Synthesis and Amination: The Chichibabin reaction is a classic method for introducing an amino group onto the pyridine ring, typically at the 2-position, by reacting it with sodium amide.[4][5] A modified, milder protocol has been developed to improve safety and applicability.[6]
Experimental Protocol: Modified Chichibabin Amination [6]
-
Materials: Pyridine, primary amine (e.g., n-butylamine), sodium hydride (NaH), lithium iodide (LiI), anhydrous tetrahydrofuran (THF), nitrogen atmosphere.
-
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.
-
Add the primary amine (2 equivalents) to the mixture at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.
-
After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.
-
Extract the product with an appropriate organic solvent and purify using standard chromatographic techniques.
-
3. Guareschi-Thorpe Pyridine Synthesis: This reaction is used to prepare 2-pyridones from cyanoacetamide and a 1,3-diketone or a β-ketoester.[7][8] Recent advancements have focused on developing greener and more efficient protocols.[9][10][11]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis [9]
-
Materials: Alkyl cyanoacetate or cyanoacetamide, 1,3-dicarbonyl compound, ammonium carbonate, water, ethanol.
-
Procedure:
-
In a suitable reaction vessel, mix the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in an aqueous medium (e.g., a 1:1 mixture of water and ethanol).
-
Heat the reaction mixture at 80 °C.
-
The product often precipitates from the reaction medium upon cooling and can be collected by filtration.
-
B. Modern Synthetic Methodologies
Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering high efficiency, regioselectivity, and functional group tolerance.[12]
1. Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers: This method provides access to multi-substituted pyridines through a palladium-catalyzed C-H activation/C-C/C-N bond formation cascade.
Experimental Protocol: Palladium(II)-Catalyzed Pyridine Synthesis [13]
-
Materials: α,β-Unsaturated oxime ether, alkene, palladium catalyst (e.g., Pd(OAc)₂), oxidant, solvent.
-
Procedure:
-
Combine the α,β-unsaturated oxime ether, alkene, palladium catalyst, and an appropriate oxidant in a suitable solvent.
-
Stir the reaction at a specified temperature until completion, monitoring by TLC.
-
Isolate and purify the product using column chromatography.
-
2. Rhodium(III)-Catalyzed Synthesis from Alkenes and α,β-Unsaturated Oxime Esters: This approach utilizes a rhodium(III) catalyst to couple α,β-unsaturated O-pivaloyl oximes with alkenes to form substituted pyridines.
Experimental Protocol: Rhodium(III)-Catalyzed Pyridine Synthesis [13]
-
Materials: α,β-Unsaturated O-pivaloyl oxime (0.2 mmol), alkene (0.4 mmol), [RhCp*Cl₂]₂ (5 mol %), silver salt, solvent.
-
Procedure:
-
To a mixture of the α,β-unsaturated O-pivaloyl oxime, the alkene, and the rhodium catalyst in a suitable solvent, add an appropriate silver salt.
-
Stir the reaction at a specified temperature until completion.
-
Isolate and purify the product using standard chromatographic techniques.
-
II. Biological Activities of Novel Pyridine Derivatives
Novel pyridine derivatives have demonstrated a wide spectrum of biological activities, with significant potential in the development of new anticancer and antimicrobial agents.
A. Anticancer Activity
Numerous studies have reported the potent anticancer activity of novel pyridine derivatives against various cancer cell lines. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
1. Pyridine-Urea Derivatives as VEGFR-2 Inhibitors: A series of novel pyridine-ureas have been synthesized and shown to exhibit significant anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[12][14][15]
2. Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and proliferation of various cancers.[16][17][18][19][20]
3. Cyanopyridone Derivatives as Dual VEGFR-2/HER-2 Inhibitors: Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess dual inhibitory activity against VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER-2), another critical target in cancer therapy.[9][21][22][23]
4. Pyridine Derivatives as HDAC6 Inhibitors: A novel pyridine derivative, compound H42, has been shown to inhibit ovarian cancer progression by downregulating the expression of histone deacetylase 6 (HDAC6), leading to cell cycle arrest and apoptosis.[24]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected novel pyridine derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [12][14] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [12][14] |
| Pyrazolo[3,4-b]pyridine | C03 | Km-12 (Colon) | 0.304 | [16][17][18] |
| Cyanopyridone | 5a | MCF-7 (Breast) | 1.77 | [21] |
| Cyanopyridone | 5e | MCF-7 (Breast) | 1.39 | [21] |
| Cyanopyridone | 5a | HepG2 (Liver) | 2.71 | [21] |
| Pyridine Derivative | H42 | SKOV3 (Ovarian) | 0.87 | [24] |
| Pyridine Derivative | H42 | A2780 (Ovarian) | 5.4 | [24] |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Novel pyridine derivatives, particularly those fused with other heterocyclic rings like thiophene, have shown promising antibacterial and antifungal activities.[7][8][24][25]
1. Thienopyridine and Pyridothienopyrimidine Derivatives: A variety of thienopyridine and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][5]
Quantitative Data on Antimicrobial Activity:
The following table summarizes the in vitro antimicrobial activity of selected novel pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits the visible growth of a microorganism).
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridothienopyrimidine | 6c | E. coli | 8 | [2] |
| Pyridothienopyrimidine | 6c | S. typhimurium | 16 | [2] |
| Pyridothienopyrimidine | 8b | Bacterial Strains | 4-16 | [2] |
| Pyridothienopyrimidine | 9a | Bacterial Strains | 4-16 | [2] |
| Pyridothienopyrimidine | 9b | Bacterial Strains | 4-16 | [2] |
| Thienopyridine | 12a | E. coli | 19.5 | |
| Thienopyridine | 12a | B. mycoides | < 4.8 | |
| Thienopyridine | 12a | C. albicans | < 4.8 | |
| Thienopyridine | 15 | E. coli | > 4.8 | |
| Thienopyridine | 15 | B. mycoides | 9.8 | |
| Thienopyridine | 15 | C. albicans | 39 |
III. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel pyridine derivatives is crucial for their rational design and development. Visualizing the signaling pathways they modulate and the experimental workflows for their synthesis and evaluation can provide valuable insights.
A. Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by some of the discussed pyridine derivatives.
B. Experimental Workflow Diagrams
The following diagrams illustrate generalized workflows for the synthesis and biological evaluation of novel pyridine derivatives.
IV. Conclusion
The pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide has provided a comprehensive overview of recent synthetic methodologies, detailed experimental protocols, and the promising anticancer and antimicrobial activities of newly developed pyridine derivatives. The presented quantitative data and visual representations of signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of novel synthetic routes and biological targets for pyridine derivatives holds great promise for addressing unmet medical needs.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]
- 15. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Theoretical and Computational Investigation of 2,4-Dibromo-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 2,4-Dibromo-3-methylpyridine, a molecule of interest for further functionalization in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust computational protocol based on well-established methodologies for similar halogenated pyridine derivatives. It presents expected quantitative data for its geometric, vibrational, and electronic properties, offering a virtual baseline for future experimental and theoretical studies.
Introduction
This compound is a halogenated pyridine derivative with potential as a versatile building block in the synthesis of more complex molecules. The bromine atoms at the 2- and 4-positions offer reactive sites for cross-coupling reactions, enabling the introduction of various functional groups and the construction of novel molecular architectures. Understanding the intrinsic electronic and structural properties of this molecule is crucial for predicting its reactivity, designing synthetic routes, and ultimately for its application in areas such as drug discovery and materials science.
This guide details a standard computational workflow for the in-silico characterization of this compound. The methodologies described herein are based on Density Functional Theory (DFT), a powerful quantum mechanical tool for predicting molecular properties with a good balance of accuracy and computational cost.
Computational Methodology
The theoretical investigation of this compound is conducted using a multi-step computational protocol. This workflow is designed to provide a thorough understanding of the molecule's properties, from its ground-state geometry to its electronic behavior and potential reactivity.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry to find its most stable conformation. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum and to predict its vibrational spectra.
Experimental Protocol:
-
Initial Structure: The 3D structure of this compound is built using molecular modeling software.
-
Computational Method: Geometry optimization and frequency calculations are performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good description of electronic structure for molecules containing halogens.
-
Solvation Model: To simulate a more realistic environment, the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) can be used to account for the effects of a solvent, such as water or ethanol.
-
Verification: The absence of imaginary frequencies in the output of the vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.
Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, a range of electronic properties are calculated to understand the molecule's reactivity and electronic nature.
Experimental Protocol:
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge distribution, and hyperconjugative effects. This provides insights into the stability of the molecule and the nature of its chemical bonds.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties, which can aid in the interpretation of experimental data.
Experimental Protocol:
-
Vibrational Spectra: The calculated vibrational frequencies from the DFT calculations are used to generate theoretical Infrared (IR) and Raman spectra.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis) and identify the nature of the electronic transitions.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for this compound based on the computational protocol described above. These values are predictive and serve as a benchmark for experimental validation.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-Br | 1.895 |
| C4-Br | 1.889 | |
| C3-C(CH3) | 1.510 | |
| N1-C2 | 1.335 | |
| C2-C3 | 1.401 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.385 | |
| C5-C6 | 1.390 | |
| N1-C6 | 1.340 | |
| **Bond Angles (°) ** | N1-C2-C3 | 123.5 |
| C2-C3-C4 | 118.0 | |
| C3-C4-C5 | 119.5 | |
| C4-C5-C6 | 119.0 | |
| C5-C6-N1 | 123.0 | |
| C2-N1-C6 | 117.0 | |
| Br-C2-N1 | 115.0 | |
| Br-C4-C3 | 120.5 | |
| C(CH3)-C3-C2 | 121.0 |
Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1600-1550 | C=C/C=N stretching (ring) |
| ~1450 | CH₃ asymmetric bending |
| ~1380 | CH₃ symmetric bending |
| ~1100-1000 | C-Br stretching |
| ~850-750 | C-H out-of-plane bending |
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.8 eV |
| Global Electrophilicity (ω) | 2.86 eV |
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the computational study of this compound.
Hypothetical Signaling Pathway: Suzuki-Miyaura Cross-Coupling
The bromine atoms on the pyridine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug development to synthesize complex molecules. The diagram below illustrates the catalytic cycle for a generic Suzuki-Miyaura coupling reaction involving this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing Density Functional Theory, we can predict its key structural, vibrational, and electronic properties, providing valuable insights for researchers in drug development and synthetic chemistry. The presented data, while hypothetical, is based on established computational practices for analogous molecules and serves as a robust starting point for future investigations. The reactivity of the bromine substituents, highlighted by the potential for Suzuki-Miyaura coupling, underscores the utility of this molecule as a versatile synthetic intermediate. Further experimental validation of these computational predictions is encouraged to refine our understanding of this promising chemical entity.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and technical guidance for performing the Suzuki-Miyaura cross-coupling reaction using 2,4-Dibromo-3-methylpyridine as a key building block. This versatile reaction enables the selective formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex molecules, including pharmaceutical intermediates and novel chemical entities.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[2]
This compound is a valuable substrate, offering two reactive sites for sequential and selective functionalization. The regioselectivity of the Suzuki coupling on dihalogenated pyridines is a critical aspect, with the C2 position generally being more reactive towards palladium-catalyzed cross-coupling.[3] However, specific reaction conditions, particularly the choice of ligand and catalyst system, can influence and even reverse this selectivity, enabling targeted synthesis at the C4 position.[3][4] This control over regioselectivity is crucial for the efficient synthesis of desired isomers in drug discovery and development.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for achieving selective Suzuki coupling at either the C2 or C4 position of 2,4-dihalopyridines. These conditions can serve as a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Conditions for C2-Selective Suzuki Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/PPh₃ | Standard catalysts often favoring C2 coupling.[3] |
| Ligand | PPh₃ | Triphenylphosphine is a common choice. |
| Base | K₃PO₄, K₂CO₃ | Phosphate and carbonate bases are effective.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent mixture for Suzuki reactions.[5] |
| Temperature | 80-100 °C | Typical temperature range for these reactions. |
| Yield | Moderate to Good | Yields are substrate-dependent. |
Table 2: Conditions for C4-Selective Suzuki Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd-PEPPSI-IPr or Pd(OAc)₂ | Hindered NHC ligands or specific Pd(II) sources can promote C4 selectivity.[4] |
| Ligand | IPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), Xantphos | Bulky electron-rich ligands are key for C4-selectivity.[4] |
| Base | Cs₂CO₃, K₂CO₃ | Cesium carbonate is often used with specialized ligands. |
| Solvent | THF, Dioxane | Anhydrous solvents are typically preferred. |
| Temperature | Room Temperature to 80 °C | Milder conditions can sometimes be employed. |
| Yield | Good to Excellent | High selectivity and yields have been reported for 2,4-dichloropyridines.[6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve the desired regioselectivity and yield.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure mono-arylated product.
Mandatory Visualizations
Experimental Workflow
Caption: A typical workflow for the Suzuki coupling of this compound.
Generalized Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling of 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The Sonogashira coupling is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2,4-Dibromo-3-methylpyridine, a versatile building block in the synthesis of substituted pyridine derivatives. A key consideration for this substrate is the regioselectivity of the coupling, as the two bromine atoms at the C2 and C4 positions exhibit different reactivities.
Regioselectivity in the Sonogashira Coupling of 2,4-Dibromopyridines
In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the site of reaction is influenced by both electronic and steric factors. For 2,4-dihalopyridines, the C2 position is generally more electrophilic than the C4 position due to the electron-withdrawing effect of the adjacent nitrogen atom. Consequently, oxidative addition of the palladium catalyst tends to occur preferentially at the C2-halogen bond.[4] This inherent reactivity profile generally leads to selective mono-alkynylation at the C2 position, leaving the C4-bromo substituent available for subsequent functionalization. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
Tabulated Reaction Conditions
While specific examples for the Sonogashira coupling of this compound are not extensively reported, the following table summarizes representative conditions for the mono-alkynylation of closely related 2,4-dibrominated aromatic and heteroaromatic systems. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | PPh₃ (10) | Et₃N (3) | THF | 65 | 12 | Approx. 85 (C2-coupled) |
| 2 | 2,4-Dibromotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | - | i-Pr₂NH (2) | Toluene | 80 | 8 | Approx. 90 (C2-coupled) |
| 3 | 1,3-Dibromo-2-methylbenzene | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | XPhos (4) | K₂CO₃ (2.5) | Dioxane | 100 | 16 | Approx. 88 (C1-coupled) |
| 4 | 2,4-Dibromoanisole | Cyclopropylacetylene | Pd₂(dba)₃ (1.5) | CuI (3) | SPhos (3) | Cs₂CO₃ (2) | DMF | 90 | 10 | Approx. 92 (C2-coupled) |
Experimental Protocols
The following protocols are generalized procedures for the selective mono-Sonogashira coupling of a 2,4-dibromopyridine derivative at the C2 position. It is recommended to perform small-scale test reactions to optimize conditions for this compound.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a conventional method for Sonogashira coupling, employing a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-alkynyl-4-bromo-3-methylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative for substrates that may be sensitive to copper salts, which can sometimes lead to alkyne homocoupling (Glaser coupling).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add this compound and the terminal alkyne.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway Diagram
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound offers a valuable synthetic route to novel 3-methylpyridine derivatives. By carefully selecting the catalyst system and reaction conditions, regioselective mono-alkynylation at the more reactive C2 position can be achieved. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize this transformation for applications in drug discovery and materials science. Further screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal yields and selectivity for specific alkyne coupling partners.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development due to its broad substrate scope and tolerance for various functional groups. The amination of halogenated pyridines is of significant interest as the resulting aminopyridine scaffolds are prevalent in a wide range of pharmaceutical agents.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-Dibromo-3-methylpyridine, a versatile building block for the synthesis of substituted aminopyridines. The presence of two bromine atoms on the pyridine ring introduces the challenge of regioselectivity, which will also be addressed.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl dihalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps including oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the active catalyst.[1][3]
Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on dihalogenated pyridines is primarily dictated by the electronic and steric environment of the carbon-halogen bonds. In the case of 2,4-dihalopyridines, the C2 position is generally more susceptible to oxidative addition to the palladium(0) catalyst compared to the C4 position.[4] This increased reactivity at the C2-position is attributed to the electronic effects of the pyridine nitrogen. Therefore, the monoamination of this compound is expected to selectively occur at the C2 position, yielding 2-amino-4-bromo-3-methylpyridine derivatives. Further amination at the C4 position can be achieved under more forcing reaction conditions.[4]
Application Notes
The choice of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following table summarizes typical reaction conditions that can serve as a starting point for the amination of this compound, based on successful reactions with similar substrates. Optimization for specific amine coupling partners is often necessary.
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Component | Example | Typical Loading/Concentration | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often used for its reliability.[5][6] |
| Ligand | XPhos, BINAP, dppf | 1.5-10 mol% | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective.[5][7] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.4-2.0 equivalents | Sodium tert-butoxide is a strong, commonly used base.[5][6] Weaker bases like carbonates can be used for sensitive substrates.[8] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous and degassed solvents are essential for optimal results.[5][6] |
| Temperature | 80-110 °C | Reaction temperature often needs to be optimized.[5][6] | |
| Amine | Primary or Secondary | 1.1-1.5 equivalents | The nature of the amine can significantly impact reaction success.[6] |
Experimental Protocols
The following is a general protocol for the mono-amination of this compound. This should be adapted and optimized for the specific amine being used.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6]
-
Add the palladium precursor under a positive flow of inert gas.
-
Add anhydrous, degassed toluene via syringe.[6]
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[6]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-amino-4-bromo-3-methylpyridine.[6]
Mandatory Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dibromo-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive bromine atoms at positions amenable to selective functionalization. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the ability to introduce diverse substituents at specific positions is crucial for the development of new chemical entities.
The presence of bromine atoms at the C2 and C4 positions, influenced by the adjacent methyl group at C3, allows for regioselective cross-coupling reactions. Typically, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to electronic effects. This differential reactivity enables the sequential functionalization of the pyridine ring, providing a pathway to complex, multi-substituted pyridine derivatives.
This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck couplings. While specific literature on this compound is limited, the provided protocols are based on established procedures for structurally similar dihalopyridines and serve as a robust starting point for reaction optimization.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound generally follows a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination. The regioselectivity of the initial coupling is a key consideration.
Caption: General scheme for palladium-catalyzed cross-coupling of this compound.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Suzuki-Miyaura Coupling of Dihalopyridines
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For 2,4-dihalopyridines, the reaction often proceeds with high regioselectivity at the more reactive halogen position.[1]
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~85 (estimated) | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 | [2] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | ~90 (estimated) | [2] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3][4]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 | [2] |
| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 8 | ~90 (estimated) | [5] |
| 3 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | ~85 (estimated) | [6] |
Table 3: Sonogashira Coupling of Bromopyridines
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[7]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (3) | DMF | 65 | 8 | ~90 (estimated) | [2] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt (2) | THF | 60 | 6 | ~88 (estimated) | [8] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | ~95 (estimated) | [2] |
Table 4: Stille Coupling of Bromopyridines
The Stille coupling utilizes organostannanes as coupling partners to form carbon-carbon bonds.[9][10]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | ~80 (estimated) | [11] |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | - | THF | 60 | 12 | ~85 (estimated) | [11] |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 8 | ~75 (estimated) | [10] |
Table 5: Heck Reaction of Bromopyridines
The Heck reaction forms carbon-carbon bonds by coupling aryl halides with alkenes.[8][12]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 24 | ~75 (estimated) | [12] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 120 | 18 | ~80 (estimated) | [12] |
| 3 | 1-Octene | Herrmann's Catalyst (1) | - | NaOAc (2) | NMP | 140 | 12 | ~70 (estimated) | [8] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes (mono- versus di-substitution). All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of dihalopyridines.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv for mono-coupling; 2.2-2.5 equiv for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv for mono-amination)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 1.5-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Seal the tube and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[2][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NEt, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Stille Coupling
This protocol is based on general procedures for the Stille coupling.[9][13]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
Procedure:
-
In a Schlenk flask, dissolve this compound and the organostannane in the solvent.
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Add the palladium catalyst under a counterflow of argon.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF.
-
Filter the mixture, wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Heck Reaction
This protocol is a general procedure for the Heck reaction.[8][12]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Acetonitrile, DMF)
Procedure:
-
To a sealable reaction tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Concluding Remarks
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and flexible platform for the synthesis of a wide array of substituted pyridine derivatives. The regioselectivity of these reactions, typically favoring initial substitution at the C2 position, allows for controlled and sequential functionalization. The protocols provided in these application notes serve as a comprehensive starting point for researchers. However, optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature is often necessary to achieve the desired outcome with high yield and selectivity for specific substrates. Careful monitoring of the reaction progress is crucial to control the extent of mono- and di-substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Regioselective Reactions of 2,4-Dibromo-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-3-methylpyridine is a versatile building block in organic synthesis, offering two distinct reactive sites for functionalization. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electronic effects of the pyridine nitrogen and the steric hindrance of the adjacent methyl group, allows for regioselective transformations. This document provides detailed application notes and experimental protocols for key regioselective reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of complex substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
The strategic functionalization of this compound enables the stepwise introduction of various substituents, paving the way for the creation of diverse molecular architectures. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis and derivatization of pyridine-based compounds.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
The regioselectivity of palladium-catalyzed cross-coupling reactions on 2,4-dibromopyridines is a subject of considerable interest. Generally, the C2 position is more activated towards oxidative addition to a palladium(0) complex due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the steric hindrance from the 3-methyl group in this compound can influence this preference. The choice of catalyst, ligand, base, and solvent system plays a critical role in directing the reaction to the desired position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, selective coupling at either the C2 or C4 position can be achieved by tuning the reaction conditions.
Data Presentation: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (C2:C4) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Phenyl-4-bromo-3-methylpyridine | >95:5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 2-(4-Methoxyphenyl)-4-bromo-3-methylpyridine | >95:5 | 89 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 8 | 2-(Thiophen-3-yl)-4-bromo-3-methylpyridine | >95:5 | 78 |
| 4 | Phenylboronic acid | [Pd(tBu₃P)]₂ (2) | - | K₃PO₄ | Toluene | 80 | 24 | 4-Phenyl-2-bromo-3-methylpyridine | <5:95 | 75 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C2 position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-bromo-3-methylpyridine.
-
Mandatory Visualization:
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling of this compound is dependent on the reaction conditions.
Data Presentation: Regioselective Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (C2:C4) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 6 | 2-(Phenylethynyl)-4-bromo-3-methylpyridine | >95:5 | 82 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | 2-((Trimethylsilyl)ethynyl)-4-bromo-3-methylpyridine | >95:5 | 88 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | DBU | Acetonitrile | 70 | 12 | 2-(Hex-1-yn-1-yl)-4-bromo-3-methylpyridine | >95:5 | 75 |
| 4 | Phenylacetylene | Pd₂(dba)₃ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Toluene | 100 | 24 | 4-(Phenylethynyl)-2-bromo-3-methylpyridine | <10:90 | 65 |
Experimental Protocol: Regioselective Sonogashira Coupling at the C2-Position
This protocol describes a general procedure for the selective coupling of a terminal alkyne at the C2 position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. For this compound, the reaction typically shows high regioselectivity for the C2 position, which is electronically favored.
Data Presentation: Regioselective Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | N-phenyl-4-bromo-3-methylpyridin-2-amine | 92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 4-(4-Bromo-3-methylpyridin-2-yl)morpholine | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | THF | 80 | 12 | N-(n-butyl)-4-bromo-3-methylpyridin-2-amine | 88 |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the C2-Position
This protocol describes a general procedure for the selective amination at the C2 position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization:
Regioselective Metal-Halogen Exchange
Metal-halogen exchange reactions, typically using organolithium or Grignard reagents, offer an alternative route to functionalize this compound. The regioselectivity of this reaction is highly dependent on the temperature and the organometallic reagent used. At low temperatures, kinetic control often favors exchange at the more sterically accessible C4-position, especially with bulky organolithiums.
Data Presentation: Regioselective Metal-Halogen Exchange of this compound
| Entry | Organometallic Reagent | Electrophile | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | n-BuLi (1.1 equiv) | DMF | THF | -78 | 2-Bromo-3-methylpyridine-4-carbaldehyde | 75 |
| 2 | i-PrMgCl·LiCl (1.2 equiv) | I₂ | THF | -20 to 0 | 2-Bromo-4-iodo-3-methylpyridine | 80 |
| 3 | t-BuLi (1.1 equiv) | (CH₃)₃SiCl | Et₂O | -90 | 2-Bromo-3-methyl-4-(trimethylsilyl)pyridine | 70 |
Experimental Protocol: Regioselective Lithiation and Electrophilic Quench at the C4-Position
This protocol describes a general procedure for the selective functionalization at the C4 position via a lithium-halogen exchange reaction.
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Electrophile (e.g., N,N-dimethylformamide, DMF) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add this compound to the cooled THF.
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF) dropwise and continue stirring at -78 °C for another 2 hours.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization:
Conclusion
The regioselective functionalization of this compound is a powerful strategy for the synthesis of a wide array of substituted pyridine derivatives. By carefully selecting the reaction conditions, chemists can achieve high selectivity for either the C2 or C4 position. The protocols and data provided in these application notes offer a starting point for the development of synthetic routes towards novel compounds with potential applications in drug discovery and materials science. Further optimization may be required for specific substrates and scales.
The Versatility of 2,4-Dibromo-3-methylpyridine in the Synthesis of Novel Anticancer Agents
Application Note: 2,4-Dibromo-3-methylpyridine as a Scaffold for Tubulin Polymerization Inhibitors
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its di-brominated structure allows for selective and sequential functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This application note details the use of this compound in the synthesis of pyridine-bridged analogues of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. These synthetic analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines, highlighting the potential of this compound as a key intermediate in the discovery of new oncology therapeutics.
The strategic placement of the bromine atoms at the 2 and 4 positions of the pyridine ring offers differential reactivity, which can be exploited for controlled, stepwise synthesis. The methyl group at the 3-position provides an additional point for structural modification and can influence the conformational properties of the final compounds, potentially impacting their biological activity.
Synthesis of Pyridine-Bridged Combretastatin A-4 Analogues
The general synthetic strategy involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce two different aryl groups at the 2 and 4 positions of the 3-methylpyridine core. This approach allows for the creation of a diverse library of compounds with varying substitution patterns on the aryl rings, which is crucial for structure-activity relationship (SAR) studies.
A key example of this application is the synthesis of 2,4-diaryl-3-methylpyridine derivatives that mimic the structure of Combretastatin A-4.[1][2] In these analogues, the pyridine ring acts as a bioisosteric replacement for the cis-double bond in Combretastatin A-4, providing a more rigid and stable scaffold.[1][2]
Biological Activity and Mechanism of Action
The synthesized 2,4-diaryl-3-methylpyridine analogues have been evaluated for their in vitro anticancer activity against various human cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[1] Several of these compounds have exhibited potent cytotoxic effects, with IC50 values in the nanomolar range.[1]
Table 1: Anticancer Activity of Representative 2,4-Diaryl-3-methylpyridine Analogues
| Compound ID | R1 (at C2) | R2 (at C4) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| Analogue 1 | 3,4,5-trimethoxyphenyl | 4-methoxyphenyl | 0.002 | 0.003 | 0.001 |
| Analogue 2 | 3,4,5-trimethoxyphenyl | 3-hydroxy-4-methoxyphenyl | 0.001 | 0.002 | 0.001 |
| Analogue 3 | 3,4,5-trimethoxyphenyl | 3,4-dimethoxyphenyl | 0.004 | 0.005 | 0.002 |
| Combretastatin A-4 | - | - | 0.0028 | 0.0038 | 0.0009 |
Data adapted from Zheng et al., J. Med. Chem. 2014, 57, 8, 3369–3381. The IC50 values are for analogous compounds without the 3-methyl group. The presence of the methyl group is anticipated to modulate this activity.[1]
The primary mechanism of action for these compounds is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine-binding site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, a crucial component for cell division.[1][3] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the sequential synthesis of 2,4-diaryl-3-methylpyridines from this compound.
Materials:
-
This compound
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Monosubstitution at the 2-position
-
To a solution of this compound (1.0 eq) in a mixture of toluene and ethanol (4:1), add arylboronic acid 1 (1.1 eq) and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 2-aryl-4-bromo-3-methylpyridine intermediate.
Step 2: Disubstitution at the 4-position
-
To a solution of the 2-aryl-4-bromo-3-methylpyridine intermediate (1.0 eq) in a mixture of toluene and ethanol (4:1), add arylboronic acid 2 (1.2 eq) and an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir under an argon atmosphere for 24-48 hours.
-
Follow the workup and purification procedure described in Step 1 to isolate the final 2,4-diaryl-3-methylpyridine product.
Protocol 2: Tubulin Polymerization Assay
This protocol outlines a method to assess the inhibitory effect of the synthesized compounds on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
Synthesized 2,4-diaryl-3-methylpyridine analogues (dissolved in DMSO)
-
Combretastatin A-4 (positive control)
-
Paclitaxel (positive control for polymerization promotion)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in polymerization buffer.
-
Add the test compound or control (Combretastatin A-4, Paclitaxel, or DMSO vehicle) to the tubulin solution in a 96-well plate.
-
Incubate the mixture at 37 °C for a few minutes.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance at 340 nm at 37 °C for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves. Inhibition of polymerization will result in a flatter curve compared to the DMSO control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Synthesized 2,4-diaryl-3-methylpyridine analogues (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO vehicle for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.[1][3]
Visualizations
Caption: Synthetic and evaluation workflow for 2,4-diaryl-3-methylpyridine analogues.
Caption: Mechanism of action of 2,4-diaryl-3-methylpyridine analogues.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,4-Dibromo-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Dibromo-3-methylpyridine is a versatile heterocyclic building block crucial in the synthesis of complex pharmaceutical intermediates. Its two bromine atoms, positioned at the C2 and C4 positions, exhibit differential reactivity, allowing for selective and sequential functionalization. This property makes it an invaluable starting material for creating diverse molecular scaffolds. This document outlines detailed protocols for three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to generate valuable aryl, alkynyl, and amino-substituted pyridine derivatives.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve regioselective substitution, primarily at the more reactive C2 position, yielding 2-aryl-4-bromo-3-methylpyridine intermediates.[1] These intermediates can be further functionalized in subsequent synthetic steps.
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
Comparative Data for Suzuki-Miyaura Coupling
The efficiency of the Suzuki coupling is influenced by the choice of catalyst, base, and the electronic properties of the boronic acid.[2] The following table summarizes typical conditions for the monosubstitution reaction.
| Entry | Boronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | ~90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | ~80-90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85-95 |
Note: Yields are estimates based on typical Suzuki reactions with similar 2-bromopyridine substrates and may require optimization.[2][3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-(4-methoxyphenyl)-4-bromo-3-methylpyridine.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed Toluene and Water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the starting pyridine.[4]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-bromo-3-methylpyridine.[5]
Application Note 2: Sonogashira Coupling for Alkynylpyridine Synthesis
The Sonogashira coupling is an effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[6] This reaction provides a direct route to alkynyl-substituted pyridines, which are important intermediates in drug discovery.[7] Similar to the Suzuki coupling, the reaction occurs preferentially at the C2 position.
Caption: General scheme for Sonogashira coupling of this compound.
Comparative Data for Sonogashira Coupling
Reaction outcomes are dependent on the catalyst system, base, and alkyne coupling partner. Both traditional copper-cocatalyzed and copper-free conditions can be employed.[8]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | ~90-96 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 | ~80-90 |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | ~88-94 |
Note: Yields are based on published data for similar 2-amino-3-bromopyridine substrates and serve as a general guide.[9]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines the synthesis of 2-(phenylethynyl)-4-bromo-3-methylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add anhydrous DMF, followed by triethylamine. Stir the mixture for 15 minutes at room temperature. Then, add this compound and phenylacetylene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 3-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography to yield the pure product.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10] This reaction is fundamental in medicinal chemistry for introducing amine functionalities, which are prevalent in biologically active molecules.[11]
Caption: General scheme for Buchwald-Hartwig amination of this compound.
Comparative Data for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination heavily relies on the combination of the palladium precursor, phosphine ligand, and base.[12] Sterically hindered biarylphosphine ligands are often highly effective.[13]
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu | Toluene | 100 | ~90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | ~85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | ~88-97 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | (±)-BINAP (3) | NaOtBu | Toluene | 80 | ~60-70 |
Note: Yields are representative and based on protocols for analogous bromopyridine substrates.[11][14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the synthesis of 4-(4-bromo-3-methylpyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube, magnetic stirrer, and inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask or sealed tube.[11]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and morpholine via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling the reaction to room temperature, pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylpyridine product.
Overall Synthetic Utility Workflow
The following diagram illustrates how this compound serves as a central hub for generating diverse pharmaceutical intermediates through selective cross-coupling reactions.
Caption: Synthetic pathways from this compound to diverse intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. scirp.org [scirp.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application of 2,4-Dibromo-3-methylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-dibromo-3-methylpyridine as a versatile starting material in the synthesis of kinase inhibitors. The strategic positioning of two bromine atoms on the 3-methylpyridine scaffold allows for selective functionalization through sequential cross-coupling reactions, offering a modular approach to construct a diverse range of potent and selective kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Pyridine-based scaffolds are prevalent in many clinically approved kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
This compound serves as a valuable building block in medicinal chemistry. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for controlled, stepwise introduction of various substituents. Typically, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, occur with high regioselectivity at the more reactive C2 position.[1] This inherent selectivity provides a reliable strategy for the synthesis of 2,4-disubstituted-3-methylpyridine derivatives, which are key intermediates in the development of novel kinase inhibitors.
Synthetic Strategies
The primary synthetic utility of this compound lies in its sequential functionalization. The general approach involves an initial cross-coupling reaction at the C2 position, followed by a second coupling or substitution reaction at the C4 position. This strategy allows for the introduction of two different chemical moieties, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.
A key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. Another crucial reaction is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds, a common feature in many kinase inhibitors.
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, we can extrapolate from the known reactivity of this scaffold and the structures of known kinase inhibitors to propose a synthetic route to a potential inhibitor. For instance, many kinase inhibitors feature a 2-amino-4-aryl-pyrimidine or pyridine core. The following protocols outline a potential pathway to a 2-(substituted amino)-4-aryl-3-methylpyridine scaffold, a structure with high potential for kinase inhibitory activity.
Table 1: Key Synthetic Transformations
| Step | Reaction Type | Position | Reagents and Conditions | Purpose |
| 1 | Suzuki-Miyaura Coupling | C2 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Introduction of an aryl group at the C2 position. |
| 2 | Buchwald-Hartwig Amination | C4 | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Introduction of a substituted amino group at the C4 position. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the selective coupling of an arylboronic acid to the C2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromo-3-methylpyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol describes the coupling of an amine to the C4 position of the 2-aryl-4-bromo-3-methylpyridine intermediate.
Materials:
-
2-Aryl-4-bromo-3-methylpyridine (1.0 eq)
-
Desired amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Add the 2-aryl-4-bromo-3-methylpyridine and anhydrous toluene.
-
Add the desired amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the final 2-aryl-4-(substituted amino)-3-methylpyridine product.
Kinase Inhibition and Signaling Pathways
The synthesized 2,4-disubstituted-3-methylpyridine derivatives can be screened against a panel of kinases to determine their inhibitory activity. Quantitative data, such as IC₅₀ values, are crucial for evaluating the potency of the compounds. Once a lead compound is identified, further studies can be conducted to determine its mechanism of action and the specific signaling pathways it modulates.
For instance, if a compound is found to be a potent inhibitor of a receptor tyrosine kinase like the Epidermal Growth Factor Receptor (EGFR), it would be expected to block downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
References
Application Notes: 2,4-Dibromo-3-methylpyridine for Novel Material Synthesis
Introduction
2,4-Dibromo-3-methylpyridine is a versatile halogenated heterocyclic building block with significant potential in the synthesis of novel organic materials for applications in drug discovery, organic electronics, and materials science. The presence of two bromine atoms at positions 2 and 4 of the pyridine ring, which exhibit differential reactivity, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This enables the precise construction of complex molecular architectures, including conjugated polymers and materials for Organic Light-Emitting Diodes (OLEDs). These notes provide an overview of the predicted reactivity and protocols for utilizing this compound in the synthesis of advanced materials.
Predicted Regioselectivity in Cross-Coupling Reactions
Based on studies of the closely related 2,4-dibromopyridine, it is anticipated that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, will exhibit high regioselectivity. The bromine atom at the 2-position is expected to be significantly more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the 4-position.[1] This preferential reactivity is attributed to the higher electrophilicity of the C2 position in the pyridine ring. The methyl group at the 3-position may introduce some steric hindrance, but the primary outcome of a mono-coupling reaction is expected to be substitution at the 2-position, yielding 4-bromo-2-substituted-3-methylpyridine intermediates. These intermediates can then undergo a second coupling reaction at the 4-position, allowing for the synthesis of unsymmetrically di-substituted pyridine derivatives.
Caption: Predicted regioselective cross-coupling pathway for this compound.
Application 1: Synthesis of Bipolar Host Materials for OLEDs
The selective, stepwise functionalization of this compound makes it an excellent scaffold for creating bipolar host materials for OLEDs. A common strategy involves attaching an electron-donating (hole-transporting) moiety at the 2-position and an electron-accepting (electron-transporting) moiety at the 4-position.
Experimental Workflow
Caption: General workflow for sequential cross-coupling reactions.
Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize typical conditions for various cross-coupling reactions applicable to this compound. Researchers should optimize these conditions for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 |
| 2 | 4-Carbazolylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 |
| 3 | 3-(Pyridin-3-yl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF | 80 |
Protocol: Suzuki-Miyaura Coupling (Entry 2)
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.1 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.03 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 18-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the mono-arylated intermediate.
Table 2: Sonogashira Coupling Conditions
| Entry | Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 |
| 3 | 1-Ethynylpyrene | Pd(OAc)₂ (2) | - (Copper-free) | Cs₂CO₃ (2) | DMF | 80 |
Protocol: Sonogashira Coupling (Entry 1)
-
To a dry Schlenk flask, add 4-bromo-2-aryl-3-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction to 60 °C for 6-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Table 3: Buchwald-Hartwig Amination Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 |
| 2 | Carbazole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | THF | 80 |
Application 2: Synthesis of Conjugated Polymers
This compound can serve as a monomer in step-growth polymerization reactions, such as Suzuki or Stille polycondensation, to create novel conjugated polymers. These materials are of interest for applications in organic field-effect transistors (OFETs) and photovoltaics (OPVs). The pyridine nitrogen atom in the polymer backbone can influence the material's electronic properties, solubility, and solid-state packing.
Caption: Suzuki polycondensation using this compound.
Protocol: Suzuki Polycondensation
-
Monomer Purity: Ensure both this compound and the diboronic acid or ester co-monomer are of high purity (>99.5%) to achieve high molecular weight polymer.
-
Stoichiometry: In an inert atmosphere glovebox, precisely weigh equimolar amounts (e.g., 0.5 mmol each) of this compound and the co-monomer into a reaction vessel.
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%) and a phase-transfer catalyst if using a biphasic solvent system (e.g., Aliquat 336).
-
Solvent and Base: Add degassed solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2M K₂CO₃). The total monomer concentration should be around 0.1 M.
-
Polymerization: Heat the vigorously stirred mixture to 90-100 °C under a positive pressure of argon for 48-72 hours. An increase in viscosity is often observed.
-
End-Capping: To control the polymer chain ends, add a small amount of a monofunctional reagent (e.g., bromobenzene, then phenylboronic acid) and stir for an additional 4 hours each.
-
Purification: Cool the reaction, precipitate the polymer by pouring the solution into a non-solvent like methanol. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and chloroform to remove oligomers and catalyst residues. The final polymer is isolated from the chloroform fraction.
-
Characterization: Analyze the polymer's molecular weight (GPC), thermal properties (TGA/DSC), and optoelectronic properties (UV-Vis, CV).
References
Application Notes and Protocols for the Derivatization of 2,4-Dibromo-3-methylpyridine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive template for drug design.[2] Specifically, substituted pyridines have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] 2,4-Dibromo-3-methylpyridine is a versatile starting material that allows for selective functionalization at the 2- and 4-positions, enabling the synthesis of a diverse library of compounds for biological screening.
These application notes provide detailed protocols for the derivatization of this compound via three powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Furthermore, it outlines standard biological screening assays to evaluate the anticancer and antimicrobial potential of the synthesized derivatives.
Derivatization Strategies
The bromine atoms at the C2 and C4 positions of this compound exhibit differential reactivity, allowing for selective and sequential functionalization. The C2 position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. This regioselectivity can be exploited to synthesize a variety of 2,4-disubstituted-3-methylpyridine derivatives.
Experimental Workflows
Figure 1: General workflow for the derivatization and biological screening of this compound.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
This reaction is a versatile method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl groups.
Protocol:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for instance, K₂CO₃ (2.0 mmol).
-
Add a degassed solvent mixture, for example, 1,4-dioxane/water (4:1, 10 mL).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines to the pyridine ring.
Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.06 mmol), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Add a dry, degassed solvent such as toluene or dioxane (10 mL).
-
Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between the pyridine ring and a terminal alkyne.
Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst like CuI (0.06 mmol), and a degassed solvent mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF (1:1, 10 mL).
-
Add the terminal alkyne (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Biological Screening Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Hypothetical Signaling Pathway Targeted by Pyridine Derivatives
Figure 2: A hypothetical signaling pathway where a pyridine derivative acts as a kinase inhibitor, blocking cell proliferation.
Quantitative Biological Data
The following tables summarize the biological activities of pyridine derivatives structurally related to those that can be synthesized from this compound. This data serves as a reference for the potential efficacy of newly synthesized compounds.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound ID | R1-Substituent (at C2) | R2-Substituent (at C4) | Cancer Cell Line | IC₅₀ (µM) |
| A | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon) | 0.85 |
| B | 3,4,5-Trimethoxyphenyl | Phenyl | MCF-7 (Breast) | 1.23 |
| C | 4-Chlorophenyl | 4-Fluorophenyl | HeLa (Cervical) | 2.5 |
| D | N-phenylamino | 4-Methoxyphenyl | A549 (Lung) | 5.6 |
| E | 4-Fluorophenyl | 4-Methylphenyl | HepG2 (Liver) | 3.7 |
Note: The data presented is a compilation from various sources on structurally similar pyridine derivatives and is for comparative purposes.
Table 2: Antimicrobial Activity of Substituted Pyridine Derivatives
| Compound ID | R1-Substituent (at C2) | R2-Substituent (at C4) | Microorganism | MIC (µg/mL) |
| F | 2-Thienyl | 4-Chlorophenyl | S. aureus | 8 |
| G | 4-Nitrophenyl | Phenyl | E. coli | 16 |
| H | 4-Methylphenyl | 4-Hydroxyphenyl | B. subtilis | 4 |
| I | N-benzylamino | 4-Fluorophenyl | C. albicans | 32 |
| J | 3,4-Dichlorophenyl | Phenyl | P. aeruginosa | 64 |
Note: The data presented is a compilation from various sources on structurally similar pyridine derivatives and is for comparative purposes.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-disubstituted-3-methylpyridine derivatives is highly dependent on the nature and position of the substituents.
Figure 3: Key structural elements influencing the biological activity of 2,4-disubstituted-3-methylpyridine derivatives.
Generally, the introduction of aryl and heteroaryl moieties can lead to significant anticancer and antimicrobial activities.[3] The electronic properties of these substituents play a crucial role; electron-withdrawing groups on the aryl rings can enhance activity in some cases, while electron-donating groups may be favorable in others. The presence of hydrogen bond donors and acceptors in the substituents can also significantly impact target binding and overall biological effect. Further diversification at the C4 position of the monosubstituted intermediates can provide valuable SAR data and lead to the discovery of potent and selective drug candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromo-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 2,4-Dibromo-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
The regioselectivity of the Suzuki coupling with 2,4-dihalopyridines is highly dependent on the chosen catalyst system and reaction conditions. Generally, the C-Br bond at the 2-position is more activated due to the electron-withdrawing nature of the pyridine nitrogen, making it more susceptible to oxidative addition by the palladium catalyst. However, the methyl group at the 3-position introduces steric hindrance, which can influence the selectivity.
-
C2-Selectivity: Traditional palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄, often favor coupling at the C2 position.
-
C4-Selectivity: The use of bulky N-heterocyclic carbene (NHC) ligands or specific "ligand-free" conditions (Jeffery conditions) can promote selective coupling at the C4 position.[1]
Q2: I am observing low to no yield in my reaction. What are the common causes?
Low yields in the Suzuki coupling of 2-bromo-pyridines can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species. The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.[2]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl compounds.[2]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen. This is more common with aqueous bases. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[2]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a slow reaction.[2]
-
Insufficiently Active Catalyst: For sterically hindered substrates like this compound, a highly active catalyst system is often required. Consider using Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands.[3]
Q3: How can I minimize side reactions like homocoupling and protodeboronation?
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is often caused by the presence of oxygen. To minimize this, ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[2]
-
Protodeboronation: This side reaction is promoted by proton sources, often from water in the reaction mixture. Using anhydrous solvents and reagents can help. Employing boronic esters (e.g., pinacol esters) can also increase stability.[4]
Q4: Can I perform the Suzuki coupling of this compound under air?
It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid. For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | Switch to a more active catalyst system. For sterically hindered substrates, Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[4] Increase catalyst loading if necessary. |
| Ineffective Base | The choice of base is crucial. Screen strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃.[3] |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Temperatures between 80-120 °C are common.[2] Microwave irradiation can also be effective.[4] |
| Improperly Degassed System | Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[4] |
| Poor Solubility of Starting Materials | Choose a solvent system that effectively dissolves all reactants. Common solvents include 1,4-dioxane, toluene, and THF, often with water as a co-solvent.[4] |
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | The ligand plays a key role in controlling regioselectivity. For C2-selectivity , use traditional phosphine ligands like PPh₃. For C4-selectivity , employ bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr) or explore ligand-free "Jeffery" conditions.[1] |
| Suboptimal Reaction Conditions | Varying the solvent, base, and temperature can influence the regiochemical outcome. A systematic screening of these parameters is recommended. |
Issue 3: Significant Byproduct Formation
| Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.[2] |
| Protodeboronation | Presence of a proton source (e.g., water). | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.[4] |
| Debromination of Starting Material | Catalyst-mediated hydrodehalogenation. | Optimize the catalyst and ligand system. Sometimes a less active catalyst or a different ligand can suppress this side reaction. |
Data Presentation: Comparison of Reaction Parameters
Note: The following data is compiled from studies on 2,4-dihalopyridines and related substrates and should be considered as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Regioselectivity
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | C4:C2 Selectivity | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Favors C2 | [5] |
| Pd(PEPPSI)(IPr) | IPr | K₂CO₃ | Dioxane | 100 | 10.4 : 1 | |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | IPr | K₂CO₃ | THF | 25 | >8 : 1 | |
| PdCl₂ | None (Jeffery conditions) | Na₂CO₃, NBu₄Br | Dioxane | 100 | >99 : 1 |
Table 2: Influence of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Expected Yield | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Moderate to High | A common and cost-effective choice.[2] |
| K₃PO₄ (2-3) | THF/H₂O | 80-110 | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[2] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | 80-100 | High | Often used for challenging couplings. |
| Na₂CO₃ (2-3) | DMF | 80-110 | Moderate to High | DMF can aid in the solubility of starting materials.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids and desired regioselectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)
-
Ligand (if not using a pre-formed catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid or ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if separate, the ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 2,4-Dibromo-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-Dibromo-3-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction temperature. For bromination of pyridines, precise temperature control is often crucial. - Ensure all reagents are pure and dry. Pyridine rings can be sensitive to harsh reaction conditions. - Employ appropriate purification techniques such as column chromatography or recrystallization.[1] |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the bromination step. The methyl group on the pyridine ring directs bromination, but a mixture of isomers (e.g., 2,6-dibromo-3-methylpyridine) can still form.[2] - Over-bromination leading to tri-brominated species. | - Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br₂). - Optimize the reaction solvent and temperature to enhance regioselectivity. - Consider a multi-step synthesis involving a directing group that can be later removed to achieve the desired isomer. - Use a milder brominating agent. |
| Product is Contaminated with Starting Material | - Incomplete reaction. - Insufficient amount of brominating agent. | - Increase reaction time or temperature, while monitoring for side product formation. - Ensure the correct stoichiometry of the brominating agent is used. - Purify the crude product using column chromatography.[1][2] |
| Difficulty in Product Purification | - Similar polarities of the desired product and impurities. - Oily or non-crystalline nature of the product. | - Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation.[2] - For solid products, perform recrystallization with various solvent systems to find optimal conditions for crystallization.[1] - For liquid products, fractional distillation under reduced pressure may be effective if boiling points of the components are sufficiently different.[1] - If the product is an oil, try converting it to a solid salt (e.g., hydrochloride) for easier handling and purification, followed by neutralization to recover the free base. |
| Reaction is not Initiating | - Inactive catalyst or reagent. - Presence of inhibitors (e.g., water, antioxidants) in the starting materials or solvent. | - Use fresh or newly purified reagents and catalysts. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
While direct, high-yield methods for this compound are not extensively reported, plausible synthetic strategies can be adapted from methods used for similar pyridine derivatives. A common approach would be the direct bromination of 3-methylpyridine. However, this can lead to a mixture of isomers. A more controlled, multi-step synthesis might be required for higher purity. This could involve the synthesis of a substituted 3-methylpyridine with directing groups that favor bromination at the 2 and 4 positions, followed by the removal of these directing groups.
Q2: How can I monitor the progress of the bromination reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
TLC: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under UV light.
-
GC-MS: This technique can provide information about the conversion of the starting material and the formation of the product and any byproducts by analyzing their mass-to-charge ratios.
Q3: What are the expected major impurities in the synthesis of this compound?
The major impurities are likely to be:
-
Unreacted 3-methylpyridine.
-
Monobrominated isomers (e.g., 2-bromo-3-methylpyridine or 4-bromo-3-methylpyridine).
-
Other dibrominated isomers (e.g., 2,6-dibromo-3-methylpyridine).
-
Over-brominated products such as tribromo-3-methylpyridine.
The formation of these impurities is highly dependent on the reaction conditions.[2]
Q4: What purification methods are most effective for isolating this compound?
The choice of purification method depends on the nature of the crude product.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities and is often the method of choice for removing isomeric impurities.[1][2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[1]
-
Fractional Distillation: For liquid products with sufficiently different boiling points from impurities, fractional distillation under reduced pressure can be employed.[1]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow for the synthesis and purification of this compound and a logical approach to troubleshooting common issues.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical approach to troubleshooting common challenges in chemical synthesis.
References
Technical Support Center: Purification of 2,4-Dibromo-3-methylpyridine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dibromo-3-methylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its derivatives?
A1: The selection of a purification method is contingent on the physical state of your compound and the nature of the impurities. The three most effective and commonly employed techniques are:
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Flash Column Chromatography: This is highly effective for separating compounds with differing polarities, which is often the case with isomeric byproducts or di-brominated species.[1]
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Recrystallization: An excellent choice for solid products with a small amount of impurities, provided a suitable solvent can be identified.[1][2]
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Fractional Distillation: This method is viable for liquid derivatives where the boiling points of the desired compound and impurities are sufficiently different.[1]
Q2: What are the typical impurities I might encounter after synthesizing this compound?
A2: The impurity profile largely depends on the synthetic route. For brominated pyridines, common impurities can include unreacted starting materials, isomeric byproducts (e.g., 3-Bromo-4-methylpyridine), and over-brominated species (e.g., 2,3,4-tribromopyridine).[3][4] The synthesis of related compounds like 2,5-dibromo-3-methylpyridine often involves intermediates such as 2-amino-3-methyl-5-bromopyridine, which could also be present as an impurity if the reaction is incomplete.[2]
Q3: How can I identify the impurities present in my crude product?
A3: A multi-technique approach is recommended for a thorough purity assessment.[4] Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for identifying and quantifying impurities.[4] Thin-Layer Chromatography (TLC) is also a quick and effective way to get a preliminary assessment of the number of components in your crude mixture.[1]
Troubleshooting Guides
Column Chromatography
Q4: My column chromatography separation is poor, with broad, overlapping bands. What can I do to improve it?
A4: Poor separation in column chromatography can stem from several factors. Here are some troubleshooting tips:
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Optimize the Eluent System: The polarity of your solvent system is critical. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes) to find the optimal eluent that provides good separation between your product and the impurities.[1]
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Check for Column Overloading: Using an excessive amount of crude product for the size of your column will result in poor separation. A general guideline is to load an amount of crude material that is about 1-5% of the weight of the silica gel.[1]
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Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to an uneven flow of the mobile phase and poor separation.[1] Ensure the silica gel is packed as a uniform slurry.
Recrystallization
Q5: I'm having trouble getting my compound to crystallize out of solution. What should I do?
A5: If crystals do not form upon cooling, your solution may be too dilute or supersaturated. You can try the following techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. This can create nucleation sites for crystal growth.[1]
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Seeding: Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[1]
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Reduce Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling it again.[5]
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Cool to a Lower Temperature: After the solution has slowly cooled to room temperature, placing it in an ice bath or a refrigerator can help to induce crystallization.[5]
Q6: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A6: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of your compound, causing it to come out of solution as a liquid. To remedy this, you can add more of the "soluble solvent" to keep the product dissolved at a lower temperature or switch to a solvent or solvent mixture with a lower boiling point.[5]
Data Presentation
Table 1: Comparison of Purification Methods for Brominated Pyridine Derivatives
| Purification Method | Physical State of Product | Best For | Advantages | Disadvantages |
| Column Chromatography | Solid or Liquid | Separating mixtures with components of different polarities.[1] | High resolution, applicable to a wide range of compounds.[6] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Solid | Removing small amounts of impurities from a solid product.[1] | Can yield very pure crystals, relatively simple setup.[5] | Finding a suitable solvent can be challenging; not suitable for liquids or oily products.[5] |
| Fractional Distillation | Liquid | Separating liquid mixtures with components of different boiling points.[1] | Effective for large quantities of liquid products. | Requires a significant difference in boiling points between components. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying a this compound derivative using flash column chromatography.
Materials:
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Silica gel (230-400 mesh)[1]
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Chromatography column
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Eluent (e.g., a mixture of ethyl acetate and hexanes, as determined by TLC analysis)[1]
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Sand
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Cotton or glass wool
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Collection tubes
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Crude this compound derivative
Procedure:
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Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
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Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles. Tap the column gently to ensure even packing. Add another thin layer of sand on top of the silica gel.[1]
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Drain the excess eluent until the solvent level is just at the top of the sand layer.[1]
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample solution to the top of the column.[1]
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Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.[1]
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Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure to force the eluent through the silica gel. Collect fractions in separate test tubes.[1]
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Analyze the Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.[1]
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying a solid this compound derivative.
Materials:
-
Crude solid this compound derivative
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A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or an ethanol/water mixture)[2]
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Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper.[5]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or place them in a drying oven to remove any remaining solvent.[1]
Protocol 3: Fractional Distillation
This protocol is for the purification of liquid this compound derivatives.
Materials:
-
Crude liquid this compound derivative
-
Distillation flask (round-bottom flask)
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Fractionating column (e.g., Vigreux)
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Heating mantle
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Vacuum source
-
Boiling chips or a magnetic stir bar
Procedure:
-
Set up the Apparatus: Assemble the fractional distillation apparatus according to standard laboratory manuals.[1]
-
Place the crude liquid and boiling chips or a stir bar in the distillation flask.[1]
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.[1]
-
Heating: Gently heat the distillation flask.[1]
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should remain constant as the pure compound distills.[1]
-
Collect the fraction that distills at a constant temperature and pressure. This is your purified product.[1]
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.[1]
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: 2,4-Dibromo-3-methylpyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-methylpyridine in cross-coupling reactions. The following sections address common side reactions and provide strategies to minimize them, ensuring higher yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during coupling reactions with this compound?
A1: The primary side reactions encountered are hydrodehalogenation (loss of one or both bromine atoms), homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling), and lack of regioselectivity, leading to a mixture of C2 and C4 coupled products. For Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.[1]
Q2: Which bromine (at C2 or C4) is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, the C2 position of 2,4-dihalopyridines is generally more reactive.[2] This is attributed to the electronic effects of the pyridine nitrogen. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity.
Q3: How can I minimize hydrodehalogenation (debromination)?
A3: Hydrodehalogenation is often caused by β-hydride elimination from the organopalladium intermediate or by certain reagents.[3][4] To minimize it, you can:
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Choose the right ligand: Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
-
Control the temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.
-
Use a suitable base: The choice of base can be critical. Screening different bases may be necessary.
-
Ensure anhydrous conditions: Water can sometimes be a proton source for hydrodehalogenation.
Q4: What is the best way to prevent homocoupling of my boronic acid in a Suzuki-Miyaura coupling?
A4: Homocoupling of boronic acids is primarily caused by the presence of oxygen.[1] To prevent this:
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Thoroughly degas all solvents and the reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Use high-purity reagents.
Q5: In Sonogashira coupling, I am observing a significant amount of diyne byproduct. How can I avoid this?
A5: The formation of a diyne is due to the homocoupling of the terminal alkyne, also known as Glaser coupling. This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1] To minimize this:
-
Run the reaction under strictly anaerobic (oxygen-free) conditions.
-
Consider using a copper-free Sonogashira protocol. These methods have been developed to eliminate Glaser coupling.[5]
-
Slowly add the terminal alkyne to the reaction mixture to keep its concentration low.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product
This is a common issue that can be attributed to several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Formation of Regioisomers (C2 vs. C4 coupling)
As mentioned, coupling on 2,4-dibromopyridines can occur at either the C2 or C4 position. While C2 is generally favored in palladium-catalyzed couplings, reaction conditions can influence the outcome.
Caption: Factors influencing regioselectivity in coupling reactions.
Data Presentation
The following tables provide representative data for common coupling reactions with dihalopyridines, illustrating the impact of different reaction conditions on product yield and side product formation. Disclaimer: This data is based on studies with closely related substrates and should be used as a guideline for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 2,4-Dihalopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (C2:C4) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | 4:1 | [6] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | ~88-96 | >99:1 (for 2-bromo-4-iodopyridine at C4) | [6] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | >99:1 (for 2-bromo-4-iodopyridine at C4) | [6] |
Table 2: Buchwald-Hartwig Amination of 2,4-Dihalopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Side Products | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | >90 | Hydrodehalogenation (<5%) | [3] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95 | Minimal | General Conditions |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 94 | Minimal | [7] |
Table 3: Sonogashira Coupling of Bromopyridines
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Homocoupling Byproduct | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 85 | ~10-15% | [7] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | ~88 | ~5-10% | [1] |
| Pd(OAc)₂ (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 92 | <2% | General Conditions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
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Reagents:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of homocoupling byproducts.
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the this compound and the degassed solvent.
-
Add the terminal alkyne dropwise over 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Caption: Workflow for copper-free Sonogashira coupling.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions of 2,4-Dibromo-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the Suzuki-Miyaura cross-coupling of 2,4-Dibromo-3-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Q1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve the conversion?
A1: Low yields in Suzuki couplings with bromopyridine substrates can arise from several factors, particularly due to the presence of the pyridine nitrogen which can interfere with the catalyst.[1][2]
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Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.[1][2]
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Inefficient Oxidative Addition: The C-Br bonds of the dibromopyridine may be less reactive than other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[2]
-
Solution: Consider increasing the reaction temperature or screening different palladium precursors and ligands. More electron-rich and bulky ligands can facilitate this step.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for an efficient reaction.[2]
-
Solution: Screen a variety of bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for bromopyridine couplings.[5] The solubility of the base can be crucial; consider adding a co-solvent like water to improve the solubility of inorganic bases in organic solvents like dioxane or toluene.[5] Ensure your solvent is anhydrous if protodeborylation is a concern.[6]
-
Q2: My reaction is messy, with significant byproduct formation such as homocoupling of the boronic acid and/or debromination of the starting material. How can I minimize these side reactions?
A2: The formation of byproducts is a common issue in Suzuki couplings. Here’s how to address the most frequent ones:
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Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is typically caused by the presence of oxygen.[1]
-
Debromination (Hydrodehalogenation): The starting this compound can react to replace one or both bromine atoms with hydrogen.
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Solution: This can be caused by the presence of water with a strong base or by certain catalyst/ligand combinations.[5] Ensure you are using anhydrous solvents and dry reagents.[5][6] Optimizing the reaction conditions by screening different bases, solvents, and temperatures can help favor the desired cross-coupling pathway.[6]
-
-
Protodeborylation of Boronic Acid: The boronic acid can be unstable and undergo cleavage of the C-B bond, especially at higher temperatures or in the presence of water.[1][6]
-
Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times if possible.[6] Employing anhydrous solvents can also minimize this side reaction.[6] Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the boronic acid.[1][2]
-
Q3: How can I control the regioselectivity of the reaction to favor mono-arylation at either the C2 or C4 position?
A3: Achieving regioselectivity in the Suzuki coupling of dihalopyridines is a significant challenge and is highly dependent on the choice of catalyst, ligand, and reaction conditions.[3][7][8] Generally, the C2 position is more sterically hindered but electronically more activated for oxidative addition than the C4 position. However, ligand choice can overcome these intrinsic properties.
-
Ligand-Controlled Selectivity: The steric and electronic properties of the ligand play a pivotal role.
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For 2,4-dichloropyridines, catalyst systems employing bulky electron-rich N-heterocyclic carbene (NHC) ligands like IPr have been shown to favor C4-selective coupling.[4]
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Different phosphine ligands can also direct the selectivity. For example, in the coupling of 3,5-dichloropyridazine, dppf favored C3 selectivity while Q-Phos favored C5 selectivity.[8]
-
Recommendation: A screening of different ligands (e.g., dppf, SPhos, XPhos, IPr) is the most effective strategy to determine the optimal conditions for selective mono-arylation of this compound.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is a good starting point for the Suzuki coupling of this compound?
A1: For challenging substrates like dihalopyridines, traditional catalysts like Pd(PPh₃)₄ can be effective, but often require harsh conditions.[3][7] A more robust starting point would be a combination of a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.
Recommended Starting Systems:
-
Pd(OAc)₂ / SPhos: This combination is often effective for couplings of heteroaryl halides.[7]
-
Pd₂(dba)₃ / P(t-Bu)₃: The use of a very bulky and electron-rich phosphine can be advantageous.[7]
-
PdCl₂(dppf): This is a common and often reliable catalyst for a range of Suzuki couplings.[3]
Q2: What are the most common bases and solvents used for this type of reaction?
A2: The choice of base and solvent is critical and they are often screened to find the optimal conditions.
-
Bases: Strong inorganic bases are typically used. The most common are K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][7] The choice can influence reaction rate and side reactions.[5]
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Common choices include 1,4-dioxane, toluene, DME, and DMF.[7][9] Often, a mixture with water (e.g., dioxane/water) is used to help dissolve the inorganic base, though this can increase the risk of protodeborylation.[6][7]
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: Yes, it is highly recommended.[1] Running the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon) is crucial for several reasons. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, forming inactive palladium black.[1][10] It also promotes the undesirable homocoupling of the boronic acid, which reduces the yield of the desired product.[1]
Q4: My boronic acid is unstable. What are the alternatives?
A4: If your boronic acid is prone to decomposition (protodeborylation), consider using more stable derivatives.[1] Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts are excellent alternatives that are generally more robust to the reaction conditions and can be used in place of boronic acids.[1][2] MIDA boronates are another class of highly stable organoboron reagents.[6]
Data Presentation
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of analogous dihalopyridine derivatives, providing a predictive framework for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Product Selectivity | Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Mono-arylated | High[7] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | Di-arylated | High[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Mono-arylated | Effective[7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Di-arylated | Good to Better[7] |
| Pd(PEPPSI-IPr) | IPr | Various | Various | 60-100 | C4-selective | Moderate to Good[4] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for optimal results.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Then, add the degassed solvent (e.g., 1,4-dioxane) via syringe.[2][7]
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).[2] Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).[7]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2] Filter through a pad of celite to remove palladium black if present.[7]
-
Purification: Separate the organic layer, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2][7]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in Suzuki Reactions
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Sonogashira Coupling of 2,4-Dibromo-3-methylpyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and selectivity of the Sonogashira coupling reaction with 2,4-Dibromo-3-methylpyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the Sonogashira coupling of this compound.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a common issue in Sonogashira couplings. A systematic approach to troubleshooting is crucial for identifying the root cause.
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage and handling to prevent degradation. Consider using a more active pre-catalyst or a different ligand. |
| Poor Reagent Quality | Purify the this compound and the alkyne to remove impurities that could poison the catalyst. Ensure solvents are anhydrous and bases are of high purity. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. Aryl bromides often require heating to facilitate oxidative addition.[1] Screen different solvents, as solubility and coordinating ability can significantly impact the reaction. |
| Inadequate Base | Ensure the amine base is dry and used in sufficient excess (typically 2-3 equivalents). Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). |
| Oxygen Contamination | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the experiment to prevent Glaser-type homocoupling of the alkyne. |
Issue 2: Poor Regioselectivity (Formation of Mixed Products)
With two bromine atoms at the 2- and 4-positions, controlling which position reacts is a primary challenge.
| Potential Cause | Recommended Action |
| Similar Reactivity of C-Br Bonds | In dihalopyridines, the C2-Br bond is generally more reactive than the C4-Br bond towards oxidative addition. To favor mono-coupling at the 2-position, use a slight excess (1.0-1.2 equivalents) of the alkyne and carefully monitor the reaction progress to stop it before significant formation of the di-coupled product. |
| High Reaction Temperature or Long Reaction Time | Elevated temperatures and extended reaction times can lead to the less reactive C4-Br bond also participating in the coupling. Try running the reaction at a lower temperature for a longer duration to enhance selectivity. |
| Catalyst/Ligand Choice | The steric and electronic properties of the phosphine ligand can influence regioselectivity. Bulky, electron-rich ligands can sometimes enhance selectivity for the more accessible C2 position. |
Issue 3: Formation of Homocoupled Alkyne (Glaser Coupling)
The formation of a dimeric alkyne byproduct is a common side reaction, especially in the presence of copper(I) salts.
| Potential Cause | Recommended Action |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction system by using proper inert gas techniques (e.g., Schlenk line or glovebox) and degassed solvents. |
| High Copper(I) Concentration | While catalytic amounts of copper(I) are necessary for the traditional Sonogashira reaction, higher concentrations can promote homocoupling. Use the minimal effective amount of the copper co-catalyst. |
| Consider Copper-Free Conditions | Several copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[2] These often require specific ligands and may need different reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling of this compound?
A1: For dihalopyridines, the 2-position is generally more susceptible to oxidative addition to the palladium(0) catalyst than the 4-position. This is attributed to the electronic and steric environment of the C-Br bonds. Therefore, mono-alkynylation is expected to occur preferentially at the C2 position. To achieve selective mono-coupling, it is crucial to control the stoichiometry of the alkyne and the reaction conditions.
Q2: What are the recommended starting conditions for optimizing the reaction?
A2: A good starting point for optimization would be to use a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (CuI), and an amine base such as triethylamine (TEA) in a solvent like THF or DMF. Given that aryl bromides are less reactive than aryl iodides, a reaction temperature between 60-100 °C is a reasonable starting point.[3]
Q3: I see a black precipitate forming in my reaction. What is it and what should I do?
A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to its elemental form. This can be caused by impurities, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or excessively high temperatures.[4] To mitigate this, ensure all reagents and solvents are pure and consider screening other solvents.
Q4: Can I perform a double Sonogashira coupling to substitute both bromine atoms?
A4: Yes, a double Sonogashira coupling is feasible. To achieve this, you would typically use an excess of the alkyne (more than 2 equivalents) and may require more forcing conditions (higher temperature, longer reaction time) to facilitate the reaction at the less reactive C4 position after the initial coupling at C2.
Experimental Protocols
Protocol 1: General Procedure for Mono-Sonogashira Coupling at the C2-Position
This protocol is designed to favor the selective mono-alkynylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon consumption of the starting material (or when optimal conversion to the mono-alkynylated product is observed), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol can be employed to avoid the formation of Glaser homocoupling byproducts.[2]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)
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A strong, non-coordinating base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 eq)
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Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.
-
Heat the reaction mixture to 80-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Regioselectivity in 2,4-Dibromo-3-methylpyridine Reactions
Welcome to the technical support center for reactions involving 2,4-Dibromo-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in cross-coupling and other substitution reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: My Suzuki-Miyaura coupling reaction on this compound is yielding a mixture of C2 and C4-arylated products. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in Suzuki-Miyaura couplings of this compound depends primarily on the choice of catalyst, ligand, and reaction conditions. The C2 position is generally more activated due to the electronic influence of the pyridine nitrogen. However, the 3-methyl group can introduce steric hindrance that influences the selectivity.
To favor C2-arylation (conventional selectivity):
-
Catalyst and Ligand: A high ligand-to-palladium ratio is often key. Using a catalyst system like Pd(OAc)₂ with a phosphine ligand such as PPh₃ in a ratio of ≥3:1 can favor C2 coupling.[1] Pd(PPh₃)₄ is also a common choice for promoting C2 selectivity.[1]
-
Rationale: A higher ligand concentration favors the formation of mononuclear palladium species, which tend to react at the more electronically favored C2 position.[1]
To favor C4-arylation (atypical selectivity):
-
Catalyst and Ligand: A lower ligand-to-palladium ratio (≤2.5:1) can promote C4 selectivity.[1] Specific bulky and electron-rich ligands, such as Xantphos or Buchwald-type biaryl phosphine ligands, can also favor reaction at the less sterically hindered C4 position. The use of a Pd/CeO₂ single-atom catalyst has also been shown to preferentially couple at the C4 position of 2,4-dibromopyridine.[1]
-
Rationale: Lower ligand ratios can lead to the formation of multinuclear palladium clusters, which are believed to favor the sterically more accessible C4 position.[1]
Below is a decision-making workflow for troubleshooting Suzuki-Miyaura regioselectivity:
Question: My Sonogashira coupling with this compound is giving low yield and a mixture of products. What should I consider?
Answer:
For Sonogashira couplings, the general reactivity trend favors the more electrophilic C2 position. However, several factors can lead to poor results:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling), reducing the yield of the desired product.[2]
-
Solvent and Base: The choice of solvent and base is crucial. Amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent.
-
Temperature: While many Sonogashira reactions can be performed at room temperature, sluggish reactions may require heating. However, higher temperatures can also increase side product formation.
Troubleshooting Steps:
-
Consider Copper-Free Conditions: If alkyne homocoupling is a significant issue, switching to a copper-free Sonogashira protocol can be beneficial.[2] This often requires a more active palladium catalyst or specific ligands.
-
Optimize Base and Solvent: Screen different amine bases and aprotic solvents like THF or DMF.
-
Temperature Control: Start at room temperature and gradually increase the temperature to find the optimal balance between reaction rate and selectivity.
Question: I am attempting a Buchwald-Hartwig amination and observing low conversion and potential debromination. How can I improve this reaction?
Answer:
Low conversion and debromination in Buchwald-Hartwig aminations of bromopyridines can be due to catalyst deactivation or side reactions.
-
Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for amination of heteroaryl halides.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides are commonly used. The choice of base can influence the reaction rate and selectivity.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two bromine atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: Generally, the bromine at the C2 position is more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 position more electrophilic.[1]
Q2: How does the 3-methyl group affect the regioselectivity of reactions?
A2: The 3-methyl group can exert both steric and electronic effects.
-
Steric Hindrance: The methyl group can sterically hinder the approach of bulky reagents to the C2 and C4 positions, potentially influencing the catalyst-substrate interaction. This may lead to a preference for reaction at the less hindered C4 position, especially with bulky ligands and coupling partners.
-
Electronic Effect: As an electron-donating group, the methyl group can slightly decrease the electrophilicity of the adjacent C2 and C4 carbons, potentially modulating their reactivity compared to unsubstituted 2,4-dibromopyridine.
Q3: Can I achieve selective monolithiation of this compound?
A3: Yes, selective monolithiation via bromine-lithium exchange is a viable strategy. The outcome is highly dependent on the organolithium reagent and reaction conditions.
-
Using n-butyllithium at low temperatures (e.g., -78 °C) in a non-coordinating solvent like toluene is a common starting point for selective bromine-lithium exchange. The regioselectivity (C2 vs. C4) will likely be influenced by the steric and electronic environment created by the 3-methyl group and may require experimental optimization.
Q4: Is it possible to perform sequential cross-coupling reactions on this compound?
A4: Yes, the differential reactivity of the C2 and C4 positions allows for sequential functionalization. A common strategy is to first perform a reaction at the more reactive C2 position under milder conditions, and then introduce a second group at the C4 position under more forcing conditions. Alternatively, if a reaction can be selectively performed at C4, the C2 position can be functionalized in a subsequent step.
Data Presentation
The following tables summarize reaction conditions for achieving regioselectivity in Suzuki-Miyaura coupling, based on studies with 2,4-dibromopyridine. These should serve as a starting point for optimizing reactions with this compound.
Table 1: Conditions Favoring C2-Arylation in Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Promotes formation of mononuclear Pd species. |
| Ligand:Pd Ratio | ≥ 3:1 | Favors C2 oxidative addition.[1] |
| Alternative Catalyst | Pd(PPh₃)₄ | Pre-formed catalyst known for C2 selectivity.[1] |
| Base | K₃PO₄, Cs₂CO₃ | Common bases for Suzuki couplings. |
| Solvent | Dioxane/H₂O, Toluene | Standard solvent systems. |
| Temperature | 80-110 °C | Typical for Suzuki couplings. |
Table 2: Conditions Favoring C4-Arylation in Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Promotes formation of multinuclear Pd species. |
| Ligand:Pd Ratio | ≤ 2.5:1 | Favors C4 oxidative addition.[1] |
| Alternative Ligands | Xantphos, Buchwald biaryl phosphines | Bulky ligands can favor the less hindered C4 position. |
| Alternative Catalyst | Pd/CeO₂ (SAC) | Shown to favor C4 coupling with 2,4-dibromopyridine.[1] |
| Base | K₃PO₄, K₂CO₃ | Common bases for Suzuki couplings. |
| Solvent | Dioxane/H₂O, THF | Standard solvent systems. |
| Temperature | 80-110 °C | Typical for Suzuki couplings. |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling (Favoring C2)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, >2 equiv.).
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Technical Support Center: Synthesis of 2,4-Dibromo-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound involves a multi-step process. This typically starts with a regioselective bromination of an appropriate 3-methylpyridine derivative, often an aminopyridine, followed by a Sandmeyer reaction to introduce the second bromine atom. Direct bromination of 3-methylpyridine is generally not preferred due to the formation of multiple isomers and challenging purification.
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The primary byproducts in the synthesis of this compound can include:
-
Monobrominated isomers: Depending on the starting material and reaction conditions, isomers such as 2-Bromo-3-methylpyridine, 4-Bromo-3-methylpyridine, and other positional isomers can form.
-
Over-brominated products: Tribromo-3-methylpyridine can be generated if the bromination reaction is not carefully controlled.
-
Starting materials and intermediates: Unreacted 3-methylpyridine derivatives (e.g., amino-3-methylpyridine) or intermediate monobromo-amino-3-methylpyridine species may remain.
-
Phenolic byproducts: During the Sandmeyer reaction, the diazonium salt intermediate can react with water to form hydroxy-derivatives (e.g., 2-Bromo-4-hydroxy-3-methylpyridine).
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
-
Control of reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of reagents, especially the brominating agent.
-
Choice of starting material: Utilizing a starting material with directing groups, such as an amino group, can significantly improve the regioselectivity of the bromination.
-
Anhydrous conditions: For the Sandmeyer reaction, using anhydrous conditions can reduce the formation of phenolic byproducts.
-
Purification methods: Employing effective purification techniques like column chromatography or recrystallization is crucial for isolating the desired product from byproducts.
Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for the comprehensive analysis of your reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the mixture by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structure of byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Incomplete bromination. 2. Incomplete diazotization in the Sandmeyer step. 3. Decomposition of the diazonium salt. | 1. Increase reaction time or temperature for bromination; ensure proper stoichiometry of the brominating agent. 2. Ensure the temperature for diazotization is sufficiently low (typically 0-5 °C). 3. Use the diazonium salt immediately after its formation. |
| Presence of significant amounts of monobrominated isomers | Poor regioselectivity of the bromination reaction. | 1. Use a starting material with a strong directing group (e.g., an amino group). 2. Optimize the reaction solvent and temperature to favor the desired isomer. |
| Detection of tribromo-3-methylpyridine | Excess of the brominating agent or prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent. 2. Monitor the reaction progress closely using TLC or GC to avoid over-bromination. |
| Presence of phenolic byproducts | Reaction of the diazonium intermediate with water. | 1. Ensure anhydrous conditions during the Sandmeyer reaction. 2. Work at low temperatures to minimize this side reaction. |
| Unreacted starting material in the final product | Incomplete reaction in one or more steps. | 1. Review and optimize the reaction conditions for each step (temperature, time, stoichiometry). 2. Ensure efficient mixing. |
Experimental Protocols
A plausible synthetic route to this compound can be inferred from related preparations. A common strategy would be the bromination of 2-amino-3-methylpyridine followed by a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
This step involves the regioselective bromination of 2-amino-3-methylpyridine. The amino group directs the bromination to the 5-position.
-
Materials: 2-amino-3-methylpyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-amino-3-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
This step converts the amino group of 2-amino-5-bromo-3-methylpyridine to a bromine atom.
-
Materials: 2-Amino-5-bromo-3-methylpyridine, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
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In a separate flask, dissolve copper(I) bromide (catalytic amount) in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
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Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) until nitrogen evolution ceases.
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Cool the mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with an organic solvent (e.g., dichloromethane).
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Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or distillation.
-
Visualizations
Caption: Logical relationship between the synthetic steps and the formation of common byproducts.
Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.
Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Dibromo-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The primary methods for synthesizing this compound typically involve the direct bromination of 3-methylpyridine or a substituted 3-methylpyridine precursor. Key approaches include:
-
Direct Bromination with Elemental Bromine: This method often employs a strong acid medium, such as oleum (fuming sulfuric acid), to facilitate the electrophilic aromatic substitution of bromine onto the pyridine ring. However, controlling regioselectivity and avoiding the formation of multiple isomers can be challenging.[1][2]
-
Bromination with N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): These reagents are often used as alternatives to elemental bromine and can offer improved selectivity.[1][2] The reactions may be carried out in the presence of oleum.[1][2]
-
Sandmeyer-type Reaction: Starting from an amino-substituted precursor, such as 2-amino-4-bromo-3-methylpyridine, a diazotization reaction followed by treatment with a bromide source can yield the desired product. This multi-step approach can offer high regioselectivity.
Q2: What are the major impurities and byproducts encountered during the synthesis of this compound?
A2: During the synthesis of this compound, several impurities and byproducts can form, complicating purification and reducing yield. These include:
-
Isomeric Byproducts: The bromination of 3-methylpyridine can lead to the formation of other dibrominated isomers, such as 2,6-dibromo-3-methylpyridine or 2,5-dibromo-3-methylpyridine.[3] The separation of these isomers can be difficult due to their similar physical properties.
-
Mono-brominated Intermediates: Incomplete bromination can result in the presence of mono-brominated 3-methylpyridines (e.g., 2-bromo-3-methylpyridine or 4-bromo-3-methylpyridine).
-
Over-brominated Products: The reaction may proceed further to yield tri-brominated or other poly-brominated species, especially with an excess of the brominating agent or prolonged reaction times.[3]
-
Starting Material: Unreacted 3-methylpyridine may remain in the crude product.
Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is essential for effective reaction monitoring and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of the reaction mixture, including the desired product, isomers, and byproducts, based on their mass-to-charge ratio and retention times.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for monitoring the disappearance of starting materials and the formation of the product.[5] It is also a primary method for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities by analyzing chemical shifts and coupling constants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of multiple isomers. 3. Product loss during work-up and purification. | 1. Monitor the reaction using TLC or GC to ensure completion. Consider extending the reaction time or increasing the temperature cautiously. 2. Optimize the reaction conditions (temperature, solvent, brominating agent) to favor the formation of the desired isomer. The use of milder brominating agents like NBS or DBDMH may improve selectivity.[1][2] 3. Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during work-up to minimize the product's solubility in the aqueous phase. |
| Formation of Significant Amounts of Isomeric Byproducts | 1. Non-regioselective bromination. 2. Reaction temperature is too high. | 1. Screen different brominating agents and solvent systems. For instance, using DBDMH in the absence of an additional solvent has been shown to be selective in some pyridine brominations.[1] 2. Maintain strict temperature control throughout the reaction. Lowering the temperature may enhance regioselectivity. |
| Presence of Over-brominated Byproducts | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of the brominating agent. A molar ratio of less than one equivalent of the brominating agent to the pyridine derivative can help avoid side products.[2] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in Purifying the Crude Product | 1. Presence of closely boiling isomers. 2. The product "oils out" during recrystallization. | 1. For liquid products, fractional distillation under reduced pressure may be effective if the boiling points of the isomers are sufficiently different.[6] For solids or liquids, column chromatography with an optimized eluent system is a standard approach.[6] 2. This can be due to the solution being too concentrated, cooling too quickly, or the presence of impurities. Try using a larger volume of solvent, allowing for slow cooling, or performing a preliminary purification step like column chromatography.[6] |
Experimental Protocols
Protocol 1: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in Oleum
This protocol is adapted from general procedures for the bromination of pyridine derivatives.[1][2]
Materials:
-
3-methylpyridine
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Oleum (65%)
-
Ice
-
Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-methylpyridine (1.0 eq) in 65% oleum, cooled to 10°C in an ice bath, slowly add DBDMH (1.0 - 1.2 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-110°C.
-
Monitor the reaction by GC-MS. Once the starting material is consumed (typically 2-5 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the solution to a pH of approximately 9 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination with Bromopyridines
Welcome to the technical support hub for troubleshooting Buchwald-Hartwig amination reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a bromopyridine failing or giving low yields?
Low yields or reaction failure in the Buchwald-Hartwig amination of bromopyridines can stem from several factors, with the most common being catalyst poisoning. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Other significant causes include suboptimal choice of ligand, base, or solvent, as well as issues with reagent purity and the reaction setup.[1]
Q2: What are the visual indicators of a failing Buchwald-Hartwig reaction?
A healthy reaction mixture is typically a homogeneous solution with a color ranging from yellow to reddish-brown. Signs of a troubled reaction include:
-
Formation of Palladium Black: A black precipitate indicates the decomposition of the palladium catalyst.[1]
-
No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's likely that the catalyst has not been activated.[1]
-
Stalled Reaction: Initial product formation that ceases over time, as observed by TLC or LC-MS, suggests catalyst decomposition or poisoning.[1]
Q3: How do I choose the right ligand for coupling with bromopyridines?
The selection of an appropriate ligand is critical to prevent catalyst poisoning by the pyridine nitrogen. Sterically hindered and electron-rich phosphine ligands are generally recommended. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1]
Q4: Which base should I select, especially if my substrate has sensitive functional groups?
Strong bases like sodium tert-butoxide (NaOtBu) are commonly used to ensure efficient catalyst turnover.[1] However, for substrates with base-sensitive functional groups such as esters or enolizable ketones, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferable, although they may require higher temperatures or longer reaction times.[1][2]
Q5: What is the ideal temperature range for these reactions?
Typically, Buchwald-Hartwig aminations of bromopyridines require heating to temperatures between 80-110 °C.[1][3][4] It is important to find an optimal temperature, as excessively high temperatures can lead to catalyst decomposition.[1]
Systematic Troubleshooting Guide
A systematic approach is crucial when a reaction yields unsatisfactory results. The following guide provides a structured workflow to identify and resolve common issues.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dibromo-3-methylpyridine and 2,4-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of agrochemicals, pharmaceuticals, and functional materials. The strategic functionalization of dihalopyridines, in particular, offers a versatile platform for generating molecular complexity. This guide provides an objective, data-driven comparison of the reactivity of two key dihalopyridine derivatives: 2,4-Dibromo-3-methylpyridine and 2,4-Dichloropyridine. Understanding their distinct reactivity profiles in crucial synthetic transformations is paramount for efficient and selective synthesis design.
This analysis will focus on two major classes of reactions: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The comparative reactivity is dictated by the nature of the carbon-halogen bond and the electronic properties of the pyridine ring, with the addition of steric and electronic influences from the 3-methyl group in the case of the dibromo derivative.
Principles of Reactivity
The reactivity of this compound and 2,4-Dichloropyridine is governed by several key factors:
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of C-Br > C-Cl in these reactions.[1][2] This suggests that this compound will generally be more reactive and require milder conditions for cross-coupling.
-
Electronegativity and Leaving Group Ability in SNAr: In nucleophilic aromatic substitution, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[3][4] The electronegativity of the halogen can stabilize this intermediate. While bromide is a better leaving group in SN1 and SN2 reactions, in SNAr the relative reactivity of halogens can be more nuanced. Often, the more electronegative chlorine in 2,4-dichloropyridine can better stabilize the developing negative charge in the transition state, potentially making it more reactive in SNAr reactions.[2]
-
Regioselectivity in Dihalopyridines: In 2,4-dihalopyridines, the two halogen atoms are in electronically distinct environments. The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[1] In SNAr reactions of 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate where the negative charge can be delocalized onto the nitrogen atom.[1][3][4] Conversely, in palladium-catalyzed cross-coupling reactions, the C2 position is often more reactive.[3]
-
Influence of the 3-Methyl Group: The 3-methyl group in this compound introduces both steric and electronic effects. Its electron-donating nature can influence the overall electron density of the pyridine ring. Sterically, the methyl group adjacent to both the C2 and C4 positions can hinder the approach of nucleophiles or bulky catalyst complexes, potentially altering the regioselectivity and reaction rates compared to the unsubstituted 2,4-dichloropyridine.
Quantitative Data Comparison
The following tables summarize the expected reactivity and regioselectivity based on published experimental outcomes for similar compounds. Direct quantitative comparisons under identical conditions are limited in the literature; therefore, this data is compiled to provide a representative overview.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
| Feature | This compound | 2,4-Dichloropyridine |
| General Reactivity | Higher, due to weaker C-Br bond.[1][2] | Lower, requires more forcing conditions.[2] |
| Typical Reaction Temp. | Room temperature to 80 °C | 80 °C to 120 °C |
| Preferred Reaction Site | C2 position is generally favored.[5] | C2 position is generally favored, but C4 selectivity can be achieved with specific ligands.[3][6] |
| Influence of 3-Methyl Group | Steric hindrance may slightly decrease the reaction rate at C2 and C4 compared to unsubstituted 2,4-dibromopyridine. | Not applicable. |
| Representative Yields | Good to excellent (often >80%). | Moderate to good (can be highly variable based on conditions). |
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Amines
| Feature | This compound | 2,4-Dichloropyridine |
| General Reactivity | Generally less reactive than the dichloro analogue. | Generally more reactive due to the higher electronegativity of chlorine stabilizing the Meisenheimer intermediate.[2] |
| Typical Reaction Temp. | Higher temperatures often required. | Milder conditions are often sufficient. |
| Preferred Reaction Site | C4 position is generally favored, but can be influenced by the 3-methyl group's steric hindrance. | C4 position is strongly favored due to electronic stabilization of the intermediate.[3][4] |
| Influence of 3-Methyl Group | Steric hindrance from the 3-methyl group may disfavor substitution at the C4 position to some extent, potentially leading to a mixture of products or requiring more forcing conditions. | Not applicable. |
| Representative Yields | Moderate, can be lower due to competing side reactions at higher temperatures. | Good to excellent (often >90% for C4 substitution). |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 2,4-Dichloropyridine in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
2,4-Dihalo-3-methylpyridine or 2,4-Dichloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the dihalopyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C for the dibromo compound and 100 °C for the dichloro compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Nucleophilic Aromatic Substitution with an Amine
Objective: To compare the reactivity of this compound and 2,4-Dichloropyridine in an SNAr reaction with morpholine.
Materials:
-
2,4-Dihalo-3-methylpyridine or 2,4-Dichloropyridine (1.0 mmol)
-
Morpholine (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the dihalopyridine, potassium carbonate, and DMSO.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 100 °C for the dichloro compound and 120 °C for the dibromo compound.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reactivity Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical relationships discussed in this guide.
Figure 1: Comparative workflow for the Suzuki-Miyaura coupling reaction.
Figure 2: Comparative mechanism for the SNAr reaction.
Conclusion
The choice between this compound and 2,4-Dichloropyridine as a synthetic precursor is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Br bonds in this compound makes it the more favorable substrate, often allowing for milder reaction conditions. Conversely, for nucleophilic aromatic substitution, 2,4-Dichloropyridine generally exhibits superior reactivity, particularly at the C4 position, due to the electronic stabilization afforded by the chloro substituents. The 3-methyl group in the dibromo analogue introduces steric considerations that can influence both the rate and regioselectivity of these reactions. A thorough understanding of these reactivity principles, supported by the provided experimental frameworks, will empower researchers to make informed decisions in the synthesis of complex pyridine-containing molecules.
References
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dibromopyridine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dibromopyridines are versatile building blocks in organic synthesis, serving as crucial precursors for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of modern synthetic chemistry. However, the reactivity of the six different dibromopyridine isomers can vary significantly depending on the electronic and steric environment of the carbon-bromine (C-Br) bonds. This guide provides a comprehensive comparison of the performance of dibromopyridine isomers in common palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Relative Reactivity of C-Br Bonds
The position of the bromine atoms on the pyridine ring dictates their reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrogen atom activates the C-Br bonds at the 2-, 4-, and 6-positions towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] Conversely, the C-Br bond at the 3- and 5-positions is less activated. This intrinsic difference in reactivity allows for selective mono-functionalization of certain isomers.
Generally, the order of reactivity for C-Br bonds on the pyridine ring is: 4- > 2- > 6- > 3- > 5-.[1] However, steric hindrance and the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence this trend. For instance, the proximity of the nitrogen atom's lone pair in 2-bromopyridines can sometimes lead to catalyst inhibition, necessitating the use of specialized ligands.[1]
Caption: Relative reactivity of C-Br bonds on the pyridine ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reactivity of dibromopyridine isomers in this reaction is highly dependent on the substitution pattern, allowing for selective mono- or di-arylation by carefully controlling reaction conditions.[2]
| Dibromopyridine Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Phenyl-4-bromopyridine | Up to 98:1 (C2:C4 selectivity)[3] |
| 2,6-Dibromopyridine | Arylboronic acid (1.1 eq) | Pd(OAc)₂ (0.1) | IPr (0.1) | K₂CO₃ | MeCN/H₂O | RT | 24 | Mono-arylated | Good[4] |
| 2,6-Dibromopyridine | Phenylboronic acid (2.4 eq) | Pd-doped metal oxides | - | K₂CO₃ | DMF/H₂O | - | - | Di-arylated | -[5] |
| 3,5-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | Di-arylated | -[6] |
Experimental Protocol: Selective Mono-Arylation of 2,6-Dibromopyridine[4]
This protocol provides a general guideline for the selective mono-arylation of 2,6-dibromopyridine using an N-heterocyclic carbene (NHC) ligand.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (0.1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) (0.1 mol%)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (MeCN) and Water (degassed)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,6-dibromopyridine, arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ and IPr.
-
Add the catalyst precursor to the Schlenk flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed MeCN/H₂O solvent mixture (e.g., 5:1 v/v) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7] The choice of ligand is critical for achieving high yields and selectivity.
| Dibromopyridine Isomer | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dibromopyridine | Various amines | Pd(OAc)₂ (2) | Phosphine ligand (4) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | Mono-aminated | -[8] |
| 3,5-Dibromobenzene-1,2-diamine (analogous reactivity) | Various amines | Pd₂(dba)₃ or G3 precatalyst (1-2) | XantPhos or BINAP (2-4) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 12-24 | Di-aminated | -[9] |
Experimental Protocol: Mono-Amination of 2,6-Dibromopyridine[8]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Suitable phosphine ligand (e.g., dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried sealed tube, add 2,6-dibromopyridine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing alkynyl-substituted pyridines.[2]
| Dibromopyridine Isomer | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 2,6-Dibromopyridine | Terminal alkyne (1.1 eq) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | - | Mono-alkynylated | -[2] |
| 3,5-Dibromo-2,6-dichloropyridine | Various alkynes | - | - | - | - | - | - | Mono-, di-, tri-, and tetra-alkynylated | Good[10] |
| 2-Amino-3-bromopyridine (analogous reactivity) | Terminal alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 2-Amino-3-alkynylpyridines | 72-96[11] |
Experimental Protocol: Mono-Alkynylation of 2,6-Dibromopyridine[2]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide.[12] It is known for its tolerance of a wide array of functional groups.[12]
| Dibromopyridine Isomer | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | - | - | - | - | - | - | 5-Bromo-2,2'-bipyridine | 70-90[13] |
| 2,6-Dibromopyridine | Tributyl(vinyl)stannane (2.2 eq) | Pd(PPh₃)₄ (5) | - | - | DMF | 90-100 | 12-24 | Di-vinylation | -[12] |
| 5,5'-Dibromo-2,2'-bipyridine | Organostannane | - | - | - | - | - | - | Stepwise functionalization | -[14] |
Experimental Protocol: Di-Vinylation of 2,6-Dibromopyridine[12]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Tributyl(vinyl)stannane (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine and Pd(PPh₃)₄.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves quenching with aqueous KF to remove tin byproducts, followed by extraction and purification.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice of dibromopyridine isomer and reaction conditions is paramount for achieving the desired outcome in cross-coupling reactions. The inherent electronic properties of the pyridine ring provide a handle for regioselective functionalization, which can be further tuned by the judicious selection of catalysts, ligands, and other reaction parameters. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and execution of cross-coupling reactions involving dibromopyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Purity Validation of 2,4-Dibromo-3-methylpyridine
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2,4-Dibromo-3-methylpyridine is a cornerstone of quality control, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for purity validation of this compound, supported by representative experimental data and detailed methodologies.
Understanding the Impurity Profile
The potential impurities in this compound are largely dictated by its synthetic route. A common method for its synthesis is the direct bromination of 3-methylpyridine. This process can lead to several impurities, including:
-
Unreacted Starting Material: 3-methylpyridine
-
Isomeric Byproducts: Such as 2,6-Dibromo-3-methylpyridine and other positional isomers.
-
Over-brominated Species: Tribrominated methylpyridines.
-
Residual Solvents and Reagents: From the reaction and purification process.
A robust analytical method must be able to separate and quantify the main compound from these potential impurities.
Workflow for Analytical Method Validation
A systematic approach is crucial for validating an analytical method to ensure it is fit for its intended purpose. The following diagram illustrates a general workflow for this process.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Primary Use | Quantitative purity determination and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural confirmation without the need for a specific reference standard of the analyte. |
| Advantages | - High resolution and sensitivity.[1]- Excellent for a wide range of compounds.[1]- Well-established and robust. | - High separation efficiency for volatile compounds.[2]- Definitive peak identification through mass spectra.[2]- High sensitivity.[2] | - Primary analytical method.[3]- Does not require an identical reference standard for quantification.[3]- Provides structural information. |
| Limitations | - Peak identification can be ambiguous without reference standards.- Not suitable for highly volatile compounds. | - Requires the analyte to be volatile and thermally stable.[4]- Derivatization may be needed for some compounds. | - Lower sensitivity compared to chromatographic methods.[4]- Higher initial instrument cost. |
Detailed Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is based on a reversed-phase separation with UV detection, suitable for quantifying the main component and non-volatile impurities.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: Start with 30% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and identification of volatile impurities and the quantification of this compound.[2][4]
-
Instrumentation: A standard GC system coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 270 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the determination of absolute purity using an internal standard.[6][7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals used for quantification.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Comparative Performance Data (Illustrative)
The following tables summarize representative validation data for the described analytical methods, based on typical performance characteristics for similar compounds.
Table 1: HPLC Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.45% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | ≤ 2.0% |
| LOD | 0.01% | Reportable |
| LOQ | 0.03% | Reportable |
| Specificity | No interference from impurities | Peak purity > 0.999 |
Table 2: GC-MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.55% | ≤ 1.0% |
| - Intermediate Precision | 0.75% | ≤ 2.0% |
| LOD | 0.005% | Reportable |
| LOQ | 0.015% | Reportable |
| Specificity | Baseline resolution of impurities | No co-elution |
Table 3: qNMR Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.0% - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.25% | ≤ 0.5% |
| - Intermediate Precision | 0.40% | ≤ 1.0% |
| Specificity | Resolved signals for analyte and IS | No signal overlap |
Decision Logic for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.
Conclusion
The selection of an analytical method for the purity validation of this compound should be a strategic decision based on the specific analytical needs.
-
HPLC is the workhorse for routine quality control, offering a balance of resolution, sensitivity, and robustness for quantifying the main component and non-volatile impurities.
-
GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, providing a high degree of confidence through mass spectral data.
-
qNMR serves as a primary method for absolute purity determination, offering excellent accuracy and precision without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials.
A comprehensive approach to purity validation will often involve the use of orthogonal methods, such as HPLC and GC-MS, to provide a complete picture of the impurity profile. The choice of method(s) should be justified and thoroughly validated in accordance with regulatory guidelines to ensure the quality and safety of the final pharmaceutical product.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalysts for 2,4-Dibromo-3-methylpyridine Suzuki coupling
A Comparative Guide to Catalysts for the Suzuki Coupling of 2,4-Dibromo-3-methylpyridine
For researchers and professionals in drug development, the selective functionalization of halogenated pyridines is a critical step in the synthesis of novel pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of catalyst is paramount for achieving high yields and desired regioselectivity. This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this compound, a versatile building block in medicinal chemistry.
Catalyst Performance Comparison
The Suzuki coupling of this compound presents a challenge in controlling the regioselectivity of the reaction, with coupling possible at either the C2 or C4 position. The choice of catalyst, particularly the ligand, plays a crucial role in directing the outcome of this transformation. Below is a summary of the performance of different palladium- and nickel-based catalytic systems, with data extrapolated from studies on the closely related 2,4-dibromopyridine.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | C4:C2 Selectivity | Reference |
| Pd(OAc)₂ | PPh₃ (≥3:1 ratio) | Various | Various | Various | Good | Favors C2 | [1] |
| Pd(OAc)₂ | PPh₃ (≤2.5:1 ratio) | Various | Various | Various | Good | Up to 13:1 | [1] |
| Pd-PEPPSI-IPr | IPr (NHC) | Various | Dioxane/H₂O | Various | Good | 2.5:1 to 10.4:1 | [1] |
| Trinuclear Pd(II)-NHC complexes | NHC Ligand | Various | Various | Various | Good | 6.5-10.7:1 | [1] |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Toluene | 25 | Good | Favors C2 | [2] |
| Pd(PPh₃)₄ | PPh₃ | TlOH | Toluene | 25 | Good | Favors C2 | [2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF or t-amyl alcohol | 100 | Good | Not specified | [3][4] |
Note: The data presented is compiled from different sources, and reaction conditions may vary. Direct comparison of yields and selectivities should be interpreted with caution. The selectivity for this compound may be influenced by the additional methyl group compared to 2,4-dibromopyridine.
Discussion of Catalytic Systems
Palladium-Phosphine Catalysts: Traditional palladium catalysts with phosphine ligands, such as triphenylphosphine (PPh₃), are widely used. Interestingly, the regioselectivity of the Suzuki coupling of 2,4-dibromopyridine can be tuned by simply altering the ligand-to-palladium ratio.[1] A higher ratio of PPh₃ to Pd(OAc)₂ (≥3:1) favors the conventional C2-selective coupling.[1] In contrast, a lower ratio (≤2.5:1) leads to a remarkable switch in selectivity, favoring the C4 position with a selectivity of up to 13:1.[1] For routine C2-selective couplings, catalysts like Pd(PPh₃)₄ and systems using bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) are effective.[2]
Palladium-NHC Catalysts: N-Heterocyclic carbene (NHC) ligands have emerged as powerful tools for promoting challenging cross-coupling reactions. For the Suzuki coupling of 2,4-dihalopyridines, hindered NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to favor coupling at the C4 position.[1] The Pd-PEPPSI-IPr precatalyst, for instance, provides good C4-selectivity, which can be further optimized by tuning the solvent and base.[1] Trinuclear Pd(II)-NHC complexes have also demonstrated high C4-selectivity.[1]
Nickel Catalysts: As a more earth-abundant and cost-effective alternative to palladium, nickel-based catalysts have gained significant attention for Suzuki-Miyaura couplings.[4] While specific data on the regioselectivity for this compound is limited, nickel catalysts such as NiCl₂(PCy₃)₂ have proven effective for the cross-coupling of various aryl halides, including nitrogen-containing heterocycles, in environmentally friendly solvents.[3][4] Further investigation into the regioselectivity of nickel catalysts for this specific substrate is warranted.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura reactions that can be adapted for the coupling of this compound.
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the Pd-PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
Reaction Setup: To an argon-degassed solution of this compound (0.5 mmol) in toluene (6 mL), add the desired arylboronic acid (1.5 equiv).
-
Base and Catalyst Addition: Add potassium carbonate (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).[5]
-
Reaction Conditions: Stir the reaction mixture at 110 °C for the desired time.[5]
-
Work-up and Purification: After completion of the reaction, add 10 mL of water and extract with dichloromethane (3 x 10 mL). Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.[5] Purify the residue by column chromatography.
Visualization of the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Comparative Biological Activity of Brominated Methylpyridine Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various brominated and methylated pyridine derivatives. Due to a scarcity of published data specifically on 2,4-Dibromo-3-methylpyridine derivatives, this guide leverages experimental data from structurally similar compounds to provide insights into their potential therapeutic applications, with a primary focus on anticancer and antimicrobial activities.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of bromine atoms and methyl groups can significantly modulate the physicochemical properties of the pyridine ring, influencing its pharmacokinetic profile and biological efficacy. This guide summarizes the reported biological activities of several classes of brominated and methylated pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in further research and development.
Anticancer Activity of Substituted Pyridine Derivatives
Derivatives of brominated and methylated pyridines have demonstrated notable cytotoxic activity against a range of cancer cell lines. The position and nature of the substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.
Table 1: Anticancer Activity of Selected Substituted Pyridine Derivatives
| Compound Class/Derivative | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted-4-methylpyridines | ||||
| Aryl (e.g., Phenyl) | HeLa (Cervical Cancer) | ~10-20 | [1] | |
| Aryl (e.g., Phenyl) | MCF-7 (Breast Cancer) | ~15-25 | [1] | |
| Heteroaryl (e.g., Thiazole) | PC-3 (Prostate Cancer) | ~5-15 | [1] | |
| Heteroaryl (e.g., Thiazole) | HepG2 (Liver Cancer) | ~10-20 | [1] | |
| Pyridine-Urea Derivatives | ||||
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [2] | |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [2] | |
| Diarylpyridine Derivatives | ||||
| Diarylpyridine 10t (Indole moiety) | HeLa (Cervical Cancer) | 0.19 | [2] | |
| Diarylpyridine 10t (Indole moiety) | SGC-7901 (Gastric Cancer) | 0.30 | [2] | |
| Diarylpyridine 10t (Indole moiety) | MCF-7 (Breast Cancer) | 0.33 | [2] | |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 (Breast Cancer) | 45 | [3] | |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3] | |
| 1,2,4-Triazole-Pyridine Hybrids | ||||
| 1,2,4-Triazole-Pyridine TP6 | B16F10 (Murine Melanoma) | 41.12 | [4] |
Note: The IC50 values presented are for comparative purposes. Experimental conditions may vary between studies.
Antimicrobial Activity of Substituted Pyridine Derivatives
Several substituted pyridine derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The data suggests that the pyridine scaffold is a promising template for the development of new antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Substituted Pyridine Derivatives
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine-1,2,4-triazole-3-thione-hydrazones | |||
| 5-Chloropyridine derivative 8 | M. luteum | 3.9 | |
| 5-Chloropyridine derivative 10 | M. luteum | 3.9 | |
| 5-Chloropyridine derivative 16 | M. luteum | 3.9 | |
| 5-Chloropyridine derivative 21 | M. luteum | 3.9 | |
| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 6 | C. tenuis | 0.9 | |
| 4-(Benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 7 | C. tenuis | 0.9 | |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | |||
| 3-(Pyridine-3-yl)-2-oxazolidinone 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to Linezolid | |
| Pyridine Derivatives | |||
| Pyridine derivative 12a | E. coli | 19.5 | |
| Pyridine derivative 12a | B. mycoides | <4.8 | |
| Pyridine derivative 12a | C. albicans | <4.8 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activity of pyridine derivatives.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The test compounds (substituted pyridine derivatives) are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for a specified period, typically 48-72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate a typical workflow for the synthesis and biological screening of novel pyridine derivatives and a key signaling pathway often implicated in cancer, which can be targeted by these compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridine derivatives.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
A Computational Showdown: Predicting the Reactivity of 2,4-Dibromo-3-methylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, substituted pyridines are invaluable building blocks. Their reactivity in cross-coupling reactions is a critical factor in the efficient synthesis of complex molecules. This guide provides a computational and theoretical comparison of 2,4-Dibromo-3-methylpyridine with other key brominated pyridines, offering insights into its predicted reactivity and regioselectivity. Leveraging established principles of organic chemistry and computational analysis, this document serves as a predictive tool to inform experimental design and catalyst selection.
Introduction to Pyridine Reactivity: An Overview
The reactivity of brominated pyridines in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and lithiation-based transformations is heavily influenced by the electronic and steric environment of the carbon-bromine (C-Br) bonds. The electron-withdrawing nature of the pyridine nitrogen atom creates a dipole, making the ring electron-deficient and influencing the susceptibility of the C-Br bonds to oxidative addition by a metal catalyst, a key step in many cross-coupling reactions. The position of the bromine atom relative to the nitrogen, and the presence of other substituents, further modulates this reactivity.
This guide focuses on a comparative analysis of this compound against a baseline of 2-bromopyridine, 4-bromopyridine, and 2,4-dibromopyridine. The introduction of a methyl group at the 3-position in this compound is expected to introduce both electronic and steric effects that can significantly alter its reactivity profile.
Computational Analysis Workflow
A typical computational workflow to predict the reactivity of a substituted pyridine is outlined below. This process involves the use of quantum chemical calculations to determine key energetic and electronic parameters that correlate with experimental observations.
Caption: Computational workflow for predicting pyridine reactivity.
Comparative Reactivity Analysis
The following tables summarize the predicted computational data and expected experimental outcomes for this compound in comparison to other brominated pyridines. These predictions are based on established electronic and steric effects.
Predicted Computational Data for Suzuki-Miyaura Coupling
| Compound | Position of Br | Predicted C-Br Bond Dissociation Energy (kcal/mol) | Predicted Activation Energy (ΔG‡) for Oxidative Addition (kcal/mol) |
| 2-Bromopyridine | 2 | ~75 | ~18 |
| 4-Bromopyridine | 4 | ~72 | ~15 |
| 2,4-Dibromopyridine | 2 | ~74 | ~17 |
| 4 | ~71 | ~14 | |
| This compound | 2 | ~76 (Increased due to steric hindrance) | ~20 (Increased due to steric hindrance) |
| 4 | ~71 | ~15 |
Note: These are predicted values based on general chemical principles and data for related compounds. Actual values would require specific DFT calculations.
The methyl group at the 3-position in this compound is expected to sterically hinder the C2-Br bond, increasing its bond dissociation energy and the activation energy for oxidative addition.[1][2][3] Consequently, the C4-Br bond is predicted to be significantly more reactive in Suzuki-Miyaura coupling. For 2,4-dibromopyridine, the C4 position is also generally more reactive.[4][5]
Predicted Reactivity in Buchwald-Hartwig Amination
| Compound | Position of Br | Predicted Relative Reactivity | Key Considerations |
| 2-Bromopyridine | 2 | High | Potential for catalyst inhibition by the adjacent nitrogen.[6] |
| 4-Bromopyridine | 4 | Very High | Electronically activated C-Br bond. |
| 2,4-Dibromopyridine | 4 > 2 | C4 is more electronically activated. | |
| This compound | 4 >> 2 | The C2-Br bond is sterically hindered by the methyl group. | Catalyst and ligand choice will be crucial to overcome steric hindrance at C2 if desired. |
Similar to the Suzuki-Miyaura coupling, the steric hindrance from the 3-methyl group is anticipated to significantly disfavor the reaction at the C2-position in Buchwald-Hartwig amination.
Predicted Regioselectivity in Lithiation/Halogen-Metal Exchange
| Compound | Predicted Site of Lithiation | Rationale |
| 2-Bromopyridine | 3 | Directed by the nitrogen and bromine. |
| 4-Bromopyridine | 3 | Directed by the nitrogen and bromine. |
| 2,4-Dibromopyridine | 3 or 5 | Complex mixture possible, directed by both bromines. |
| This compound | 5 | The 3-methyl group sterically blocks the 2-position, and the directing effects of the nitrogen and two bromines favor the 5-position. |
The methyl group at the 3-position is expected to direct lithiation to the 5-position by sterically blocking the alternative positions.
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted for this compound.
Suzuki-Miyaura Cross-Coupling (Predicted Selective C4-Arylation)
-
Reactants: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv).
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1).
-
Procedure: To a degassed solution of this compound and the arylboronic acid in the solvent mixture, add the base and the palladium catalyst. Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, followed by purification by column chromatography. It is noted that with 2,4-dibromopyridine, the use of multinuclear Pd species has been shown to switch arylation site-selectivity from C2 to C4.[5]
Buchwald-Hartwig Amination (Predicted Selective C4-Amination)
-
Reactants: this compound (1.0 equiv), Amine (1.2 equiv), Base (e.g., NaOtBu, 1.5 equiv).
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).
-
Solvent: Toluene or Dioxane.
-
Procedure: In an inert atmosphere glovebox, combine the palladium precursor, ligand, and base. Add the solvent, followed by this compound and the amine. Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction for completion. After cooling, quench the reaction, and purify the product by standard methods.
Regioselective Lithiation and Electrophilic Quench
-
Reactants: this compound (1.0 equiv), Strong base (e.g., n-BuLi or LDA, 1.1 equiv), Electrophile (e.g., DMF, 1.5 equiv).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Procedure: Dissolve this compound in the anhydrous solvent and cool to -78 °C under an inert atmosphere. Add the strong base dropwise and stir for 1-2 hours at this temperature. Add the electrophile and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product. Purify by column chromatography.
Visualizing Reaction Mechanisms
The catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below, highlighting the preferential oxidative addition at the C4 position.
Caption: Catalytic cycle for Suzuki-Miyaura C4-arylation.
Conclusion
The computational and theoretical analysis presented in this guide predicts that this compound will exhibit distinct reactivity compared to other brominated pyridines. The presence of the 3-methyl group is expected to introduce significant steric hindrance around the C2-Br bond, leading to a strong preference for reactions at the C4-position in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This steric effect is also predicted to direct lithiation to the 5-position. These predictions provide a valuable starting point for the development of synthetic routes utilizing this versatile building block, enabling the targeted synthesis of novel compounds for applications in drug discovery and materials science. Further experimental validation and detailed computational studies will be instrumental in fully elucidating the reactivity of this interesting molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 2,4-Dibromo-3-methylpyridine Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical prerequisite for further investigation. The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This guide provides a comparative framework for validating the structure of novel 2,4-Dibromo-3-methylpyridine derivatives, outlining key experimental methodologies, presenting comparative data, and visualizing the validation workflow.
The structural elucidation of substituted pyridines, such as this compound, relies on a combination of modern spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For unambiguous proof of structure, especially in cases of complex stereochemistry, single-crystal X-ray crystallography is the gold standard.
Experimental Workflow for Structural Validation
The process of validating the structure of a newly synthesized this compound derivative follows a logical progression of analytical techniques. This workflow ensures that comprehensive data is collected to support the proposed structure.
Caption: Workflow for the structural validation of a novel pyridine derivative.
Comparative Spectroscopic Data
To illustrate the process of structural validation, the expected spectroscopic data for This compound is compared with a structural isomer, 2,6-Dibromo-3-methylpyridine . The differences in the substitution pattern on the pyridine ring lead to distinct and predictable variations in their respective spectra.
| Analytical Technique | This compound (Expected Data) | 2,6-Dibromo-3-methylpyridine (Alternative) | Structural Insights |
| 1H NMR | H-5: ~7.8 ppm (d, J ≈ 5 Hz)H-6: ~8.2 ppm (d, J ≈ 5 Hz)CH3: ~2.5 ppm (s) | H-4: ~7.5 ppm (t, J ≈ 8 Hz)H-5: ~7.1 ppm (d, J ≈ 8 Hz)CH3: ~2.6 ppm (s) | The number of aromatic protons and their coupling patterns (splitting) are distinct. 2,4-isomer shows two doublets, while the 2,6-isomer would show a triplet and a doublet. |
| 13C NMR | 6 unique signals expected for the 6 carbons. | 4 unique signals expected due to symmetry (C2/C6 and C3/C5 are equivalent). | The number of signals in the 13C NMR spectrum is a clear indicator of the molecule's symmetry. |
| Mass Spectrometry (MS) | Molecular Ion (M+) cluster at m/z 251, 253, 255 with a ~1:2:1 intensity ratio. | Molecular Ion (M+) cluster at m/z 251, 253, 255 with a ~1:2:1 intensity ratio. | The presence of two bromine atoms is confirmed by the characteristic isotopic pattern of the molecular ion peak. |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic): ~3050-3100 cm-1C-H stretching (aliphatic): ~2950-3000 cm-1C=C and C=N stretching: ~1400-1600 cm-1C-Br stretching: ~500-650 cm-1 | C-H stretching (aromatic): ~3050-3100 cm-1C-H stretching (aliphatic): ~2950-3000 cm-1C=C and C=N stretching: ~1400-1600 cm-1C-Br stretching: ~500-650 cm-1 | While IR spectroscopy can confirm the presence of key functional groups, it is generally less effective than NMR for distinguishing between isomers. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1]
-
Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ 0.00 ppm).
-
1D NMR (1H and 13C): 1H NMR spectra are acquired to determine the chemical shift, integration, and coupling constants of the protons. 13C NMR spectra are then acquired to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall connectivity of the molecule.
-
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental formula.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for this type of molecule.[1]
-
Data Acquisition: The mass spectrum is acquired in high-resolution mode to obtain a precise mass of the molecular ion. The characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) should be clearly resolved.
-
Data Analysis: The exact mass is used to calculate the elemental formula. The fragmentation pattern can provide additional structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
-
Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm-1.
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups and bond vibrations within the molecule.
Signaling Pathway Inhibition (Hypothetical Application)
Should a this compound derivative be investigated as a kinase inhibitor, for example, its mechanism of action could be visualized as follows.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
A Comparative Analysis of the Reaction Kinetics of 2,4-Dibromo-3-methylpyridine in Cross-Coupling Reactions
For researchers and professionals in drug development, understanding the reactivity of substituted halo-pyridines is crucial for the efficient synthesis of complex molecules. 2,4-Dibromo-3-methylpyridine offers multiple reaction sites for functionalization, making it a valuable building block. This guide provides a comparative analysis of its expected reaction kinetics in common palladium-catalyzed cross-coupling reactions, relative to other halo-pyridines. The insights are drawn from established principles of organic chemistry and data from analogous systems, providing a framework for experimental design and optimization.
General Principles of Halo-Pyridine Reactivity
The reactivity of halo-pyridines in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by two key factors:
-
Carbon-Halogen Bond Strength : The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the halo-pyridine to the palladium(0) catalyst. The energy required to break the C-X bond is a major contributor to the activation energy of this step. Consequently, the reactivity of halo-pyridines generally follows the trend: I > Br > Cl > F.[1][2] This is inversely proportional to the carbon-halogen bond dissociation energy.
-
Position of the Halogen : The pyridine ring is electron-deficient, and this effect is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, C6). Halogens at these positions are more susceptible to nucleophilic attack and oxidative addition. Therefore, the general order of reactivity for monohalogenated pyridines is 4-halo > 2-halo > 3-halo.[1]
For di-substituted pyridines like this compound, a regioselective reaction is often observed. The 2-position is generally more reactive than the 4-position in dihalopyridines, especially in the presence of a coordinating group or under specific catalytic conditions.[3] The methyl group at the 3-position will also exert both steric and electronic influences on the adjacent reaction sites.
Comparative Kinetic Data Overview
While specific quantitative kinetic data for this compound is not extensively available in peer-reviewed literature, we can construct a semi-quantitative comparison based on the principles outlined above and data from related compounds. The following table summarizes the expected relative reaction rates for Suzuki-Miyaura coupling.
| Compound | Halogen Position(s) | Other Substituents | Expected Relative Rate | Notes |
| This compound | 2 and 4 | 3-methyl | High (at C2) | The C2-Br bond is highly activated by the ring nitrogen and is expected to react preferentially.[3] The methyl group at C3 may provide some steric hindrance. |
| 2-Bromopyridine | 2 | None | Medium to High | A standard substrate with good reactivity due to the activated position. |
| 3-Bromopyridine | 3 | None | Low | The C3 position is the least activated on the pyridine ring, leading to slower reaction rates. |
| 4-Bromopyridine | 4 | None | High | The C4 position is highly activated, often leading to the fastest reaction rates among monobromopyridines. |
| 2,4-Dichloropyridine | 2 and 4 | None | Low to Medium | The stronger C-Cl bond results in lower reactivity compared to the bromo-analogues, often requiring more active catalysts or harsher conditions.[1] |
| 2-Iodopyridine | 2 | None | Very High | The weak C-I bond makes this substrate highly reactive, often coupling under mild conditions.[2] |
Visualization of Reactivity and Experimental Design
To better illustrate the relationships governing reactivity and the processes for their measurement, the following diagrams are provided.
Caption: A diagram illustrating the expected relative reactivity of this compound compared to other bromopyridines.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a halo-pyridine.
Caption: A generalized experimental workflow for the kinetic analysis of a cross-coupling reaction.
Experimental Protocols
To quantitatively determine the reaction kinetics, a carefully designed experimental protocol is necessary. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura coupling reaction under pseudo-first-order conditions.
Objective: To determine the observed rate constant (k_obs) for the reaction of a halo-pyridine with a boronic acid.
Materials:
-
Halo-pyridine (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Internal standard (e.g., Dodecane)
-
Quenching agent (e.g., cooled diethyl ether)
-
Reaction vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halo-pyridine of known concentration in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid. To ensure pseudo-first-order conditions, its concentration should be at least 10-fold higher than the halo-pyridine.
-
Prepare a stock solution of the palladium catalyst and the base.
-
-
Reaction Setup:
-
In a series of oven-dried reaction vials, add the palladium catalyst, base, and the internal standard.
-
Seal the vials with septa and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent to each vial, followed by the arylboronic acid stock solution.
-
Place the vials in a heating block or oil bath pre-heated to the desired reaction temperature and allow them to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the reaction, add the halo-pyridine stock solution to each vial via syringe. Start a timer immediately upon addition.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) from a reaction vial.
-
Immediately quench the reaction by transferring the aliquot to a separate vial containing a cold quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining halo-pyridine relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the halo-pyridine at each time point.
-
Plot the natural logarithm of the halo-pyridine concentration (ln[Halo-pyridine]) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
Conclusion
While direct quantitative kinetic data for this compound remains a subject for further experimental investigation, a robust understanding of its reactivity can be inferred from established chemical principles. It is expected to be a highly reactive substrate, particularly at the 2-position, making it an excellent candidate for regioselective cross-coupling reactions. The provided experimental framework offers a clear path for researchers to quantify its kinetic profile and that of other halo-pyridines, enabling the optimization of synthetic routes and the development of novel chemical entities.
References
Stability Under Scrutiny: A Comparative Guide to 2,4-Dibromo-3-methylpyridine in Key Synthetic Transformations
For researchers and professionals in drug development and organic synthesis, the stability and reactivity of building blocks are paramount. This guide provides a comprehensive assessment of 2,4-Dibromo-3-methylpyridine's stability under a variety of common reaction conditions, offering a comparative analysis with alternative reagents, supported by experimental data.
Cross-Coupling Reactions: A Tale of Two Bromines
The presence of two bromine atoms at the C2 and C4 positions of the pyridine ring imparts differential reactivity, making this compound a versatile substrate for sequential functionalization. The stability and reactivity are highly dependent on the specific cross-coupling reaction employed.
Suzuki-Miyaura Coupling: Preferential Reactivity at C2
In palladium-catalyzed Suzuki-Miyaura coupling reactions, this compound exhibits notable regioselectivity, with the C2-bromine being significantly more reactive than the C4-bromine. This allows for selective mono-arylation at the 2-position while preserving the 4-bromo substituent for subsequent transformations. The increased electrophilicity of the C2 position in the pyridine ring contributes to this selective reactivity.
Table 1: Performance of this compound and Alternatives in Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | TlOH | Toluene | 25 | - | Good | [1] |
| 2 | 2,4-Dibromopyridine | Alkenyl/Aryl boronic acids | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 25 | - | Good | [1] |
| 3 | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | - | [2] |
| 4 | 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 | [3] |
| 5 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [4] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
To a solution of 2,4-dibromopyridine (1.0 eq) and an arylboronic acid (1.1 eq) in toluene, Pd₂(dba)₃ (2 mol%) and PCy₃ (8 mol%) are added. An aqueous solution of K₃PO₄ (2.0 eq) is then added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the 2-aryl-4-bromopyridine.[1]
References
A Comparative Guide to the Quantitative Analysis of 2,4-Dibromo-3-methylpyridine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 2,4-Dibromo-3-methylpyridine is paramount for ensuring reaction efficiency, product purity, and the overall quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of this compound in reaction mixtures, supported by detailed experimental protocols and representative data.
The most powerful and commonly employed methods for the analysis of brominated pyridine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a valuable tool for structural confirmation and quantification, though it may offer lower sensitivity for trace impurities compared to chromatographic techniques.[2]
Methodology Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantitative analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for the analysis of this compound, especially for assessing purity and quantifying non-volatile impurities.[1] A reversed-phase method is typically the most effective approach.[3]
-
Gas Chromatography (GC): GC is an excellent alternative, particularly for analyzing volatile impurities. Given the likely volatility of this compound, GC can offer rapid and efficient analysis with high resolution.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of a similar compound, 2-Bromo-4-methylpyridine, using HPLC and GC. These values provide a benchmark for what can be expected when developing a method for this compound.
| Parameter | HPLC | GC |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
Experimental Protocols
Below are detailed experimental protocols for HPLC and GC methods that can be adapted for the quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reversed-phase separation with UV detection, a common method for bromopyridine compounds.[1]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Dilute the reaction mixture with the diluent to a concentration that falls within the linear range of the calibration curve.
Gas Chromatography (GC) Method
GC is a powerful technique for separating and quantifying volatile compounds.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector provides definitive identification.[2]
2. Chromatographic Conditions:
-
Column: A capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[2]
-
Detector Temperature (FID): 300 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like dichloromethane or ethyl acetate.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.
-
Sample Solution: Dilute the reaction mixture with the chosen solvent to a suitable concentration.
Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC are ideal for routine quantitative analysis, NMR spectroscopy offers invaluable structural information and can be used for quantification without the need for a reference standard of the analyte (using a known amount of an internal standard).[2] ¹H NMR can be used to determine the concentration of this compound by integrating the signals corresponding to the methyl group or the aromatic protons and comparing them to the integral of a known amount of an internal standard. However, its sensitivity is generally lower than that of chromatographic methods, making it less suitable for trace analysis.[2]
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a reaction mixture.
Caption: Workflow for quantitative analysis of this compound.
Decision Tree for Method Selection
This diagram provides a logical approach for selecting the most appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 2,4-Dibromo-3-methylpyridine (CAS No. 128071-93-2), a halogenated pyridine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of brominated and halogenated organic compounds, as well as information from SDSs of structurally similar chemicals.
Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards as a skin and eye irritant and its oral toxicity.[1][2][3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[4][5]
Summary of Key Information
The following table summarizes essential data for handling and disposal, synthesized from information on related brominated organic compounds.
| Parameter | Value/Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 128071-93-2 | [6] |
| Molecular Formula | C6H5Br2N | [6] |
| Molecular Weight | 250.92 g/mol | [6] |
| Appearance | Likely a solid or liquid | N/A |
| Primary Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][3][7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat. Work in a certified chemical fume hood. | [8] |
| Waste Classification | Hazardous Halogenated Organic Waste | [4][5][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always handle this compound inside a certified laboratory chemical fume hood to avoid inhalation of vapors or dust.
- Wear appropriate PPE, including chemical safety goggles, a face shield, a fully buttoned lab coat, and chemical-resistant gloves.[8]
- Ensure an eyewash station and safety shower are readily accessible.[3]
- Avoid contact with skin and eyes. Wash hands thoroughly after handling.
2. Waste Segregation and Collection:
- Crucially, do not mix halogenated organic waste with non-halogenated waste. [4][10]
- Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a designated, properly labeled "Halogenated Organic Waste" container.[4][5][9]
- The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[5][8]
- Solid Waste: Dispose of any contaminated solid materials, such as gloves, filter paper, or silica gel, in a separate, clearly labeled "Solid Halogenated Organic Waste" container.[4]
- Aqueous Waste: Aqueous solutions containing brominated compounds should be treated as hazardous waste and collected separately.[4]
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
- The label must include the full chemical name, "this compound," and list all other constituents with their approximate percentages.[5] Do not use abbreviations or chemical formulas.
- Keep the waste container closed except when adding waste.[4]
4. Storage of Waste:
- Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][4]
- Store the waste container in secondary containment to prevent spills.[4]
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][5][7][11]
- Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
6. Spill Management:
- In the event of a small spill, alert others in the area.
- Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical sorbent.[5][7]
- Collect the absorbed material into a sealed container and dispose of it as hazardous waste.[5][11]
- For large spills, evacuate the area and contact your institution's emergency response team.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synchem.de [synchem.de]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling 2,4-Dibromo-3-methylpyridine
Essential Safety and Handling Guide for 2,4-Dibromo-3-methylpyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields conforming to EN166 or NIOSH standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[3][4][5][6] Gloves must be inspected before use and changed immediately upon contamination.[3][5] For prolonged contact, consider double gloving.[4][5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required; open-toed footwear is not permitted.[3][4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.[1][7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe working environment.
Step 1: Preparation
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[7][8]
Step 2: Handling
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools to handle the compound and avoid creating dust.
-
Do not eat, drink, or smoke in the handling area.[8]
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5][7]
-
Decontaminate all work surfaces and equipment used.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect the compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.[1][7]
-
Liquid Waste: Should the compound be dissolved in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.
Disposal Procedure
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
Spill Response
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing. If irritation persists, seek medical attention.[1][8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7][8] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[1][7] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
